molecular formula C15H24O3 B1158823 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one CAS No. 62574-30-5

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Número de catálogo: B1158823
Número CAS: 62574-30-5
Peso molecular: 252.35 g/mol
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a natural product found in Hyoscyamus albus and Boeremia foveata with data available.

Propiedades

IUPAC Name

(3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLWCLDHPUPCHO-RJZRQDKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)[C@](C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a natural product with potential therapeutic applications. The compound is a member of the spirovetivane class of sesquiterpenoids and has been identified as a constituent of plants such as Datura metel and is a derivative found in vetiver oil from Chrysopogon zizanioides.[1] This document details a representative methodology for its isolation and purification from plant sources, summarizes its physicochemical properties, and explores its hypothesized biological activities, particularly its potential as an anti-inflammatory agent. Due to the limited availability of primary literature on the specific discovery and characterization of this compound, this guide synthesizes information from related studies and established phytochemical techniques.

Introduction

This compound is a sesquiterpenoid characterized by a spirocyclic carbon skeleton. Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The structure of this compound, featuring a diol and a ketone functional group, suggests its potential for various biological interactions. Preliminary research and the activities of related compounds indicate that it may possess anti-inflammatory, antioxidant, and antimicrobial properties.[2]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₄O₃--INVALID-LINK--
Molecular Weight 252.35 g/mol --INVALID-LINK--
CAS Number 62574-30-5--INVALID-LINK--
Predicted XlogP 1.2--INVALID-LINK--
Appearance OilA reputable materials supplier

Note: The data in this table is based on computational predictions and information from chemical suppliers, as peer-reviewed experimental data is not available in the searched literature.

Representative Isolation Protocol from Plant Material

The following protocol is a representative methodology for the extraction and isolation of this compound from its natural sources, such as the leaves and stems of Datura metel.[1] This procedure is based on established phytochemical techniques for the isolation of sesquiterpenoids.

Plant Material Preparation
  • Collection and Drying: Collect fresh plant material (e.g., leaves of Datura metel). The material should be washed thoroughly to remove debris and then air-dried in the shade or in a well-ventilated oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a suitable organic solvent. Maceration or Soxhlet extraction are common methods. A solvent of medium polarity, such as methanol or ethanol, is typically used for initial extraction.[1]

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification
  • Liquid-Liquid Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. The sesquiterpenoid fraction is expected to be in the chloroform and ethyl acetate fractions.[1]

  • Column Chromatography: The bioactive fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Further Purification: Fractions containing the target compound, as monitored by Thin Layer Chromatography (TLC), are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

G Workflow for the Isolation of this compound plant Plant Material (e.g., Datura metel) drying Drying and Pulverization plant->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate crude_extract Crude Extract concentrate->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition fractions n-Hexane, Chloroform, Ethyl Acetate Fractions partition->fractions column Silica Gel Column Chromatography fractions->column hplc Preparative HPLC column->hplc pure_compound Pure this compound hplc->pure_compound

A representative workflow for the isolation and purification of the compound.

Hypothesized Biological Activity and Signaling Pathways

While specific experimental studies on the biological activity of pure this compound are limited, research on related sesquiterpenoids and extracts from its source plants suggests potential anti-inflammatory properties.

Anti-Inflammatory Activity

The anti-inflammatory effects of many sesquiterpenoids are attributed to their ability to modulate key inflammatory signaling pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

The primary hypothesized mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.

G Hypothesized Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylation of IκB nfkb Active NF-κB nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Transcription mediators Pro-inflammatory Mediators (e.g., NO, Cytokines) gene_expression->mediators compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one compound->inhibition inhibition->ikk

Hypothesized inhibition of the NF-κB signaling pathway by the compound.

Future Directions

The full therapeutic potential of this compound remains to be elucidated. Future research should focus on:

  • Definitive Isolation and Characterization: A complete study detailing the isolation of this compound with full spectroscopic and chiroptical data is necessary to establish a definitive reference for future research.

  • Mechanism of Action Studies: In-depth experimental studies are required to confirm the hypothesized inhibition of the NF-κB pathway and to identify other potential molecular targets.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

  • Chemical Synthesis: The development of a total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a spirovetivane sesquiterpenoid of interest due to the established biological activities of this class of natural products. While there is a notable lack of primary literature detailing its specific discovery and characterization, this guide provides a framework for its study based on available data and established methodologies for related compounds. Further rigorous scientific investigation is warranted to fully understand its chemical properties and pharmacological potential.

References

Natural Sources of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biosynthesis of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This compound, belonging to the spirovetivane class, has garnered interest for its potential biological activities. This document summarizes the current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Natural Occurrence

The primary identified natural source of this compound is the plant species Datura metel L., a member of the Solanaceae family.[1][2][3][4][5][6][7] This plant is known to produce a variety of secondary metabolites, including a range of sesquiterpenoids.[1][2][4][5][6][8][9] The compound, along with its stereoisomer 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one, has been successfully isolated from the leaves of this plant. While other spirovetivane-type sesquiterpenoids have been isolated from various other organisms, such as cyanobacterial strains, Datura metel remains the definitive source of this compound mentioned in the current literature.[10][11][12]

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the yield or concentration of this compound from Datura metel. Research has primarily focused on the structural elucidation of novel compounds and the assessment of their biological activities rather than the quantification of known isolates. The table below indicates the presence of the compound and its stereoisomer in Datura metel.

CompoundNatural SourcePlant PartQuantitative Data
This compoundDatura metel L.LeavesNot Reported
11S,12-Dihydroxyspirovetiv-1(10)-en-2-oneDatura metel L.LeavesNot Reported

Biosynthesis of Spirovetivane Sesquiterpenoids

The biosynthesis of spirovetivane sesquiterpenoids, including this compound, begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenoids. This intricate process is catalyzed by specific enzymes, leading to the characteristic spiro[4.5]decane skeleton. The subsequent hydroxylation steps are likely mediated by cytochrome P450 monooxygenases to yield the final dihydroxylated product.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase Intermediate1 Hydroxylated Intermediate Vetispiradiene->Intermediate1 Cytochrome P450 Monooxygenase Target This compound Intermediate1->Target Cytochrome P450 Monooxygenase

Biosynthetic pathway of spirovetivane sesquiterpenoids.

Experimental Protocols

The following is a synthesized protocol for the isolation and characterization of this compound from the leaves of Datura metel, based on established methodologies for sesquiterpenoid extraction from this plant.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Datura metel.

  • Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris and air-dry them in the shade at room temperature for 7-10 days.

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% aqueous ethanol (e.g., 10 L) at room temperature for 24 hours, with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation
  • Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Fraction Collection: Collect the different solvent fractions and concentrate them using a rotary evaporator. The sesquiterpenoids are expected to be enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Fraction Collection and TLC Analysis: Collect fractions of a specific volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization with a vanillin-sulfuric acid spray reagent followed by heating.

  • Further Purification: Combine fractions containing the target compound and subject them to further purification using repeated column chromatography on silica gel or Sephadex LH-20, and potentially preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from Datura metel.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Collection Collect Datura metel leaves Drying Air-dry and grind Collection->Drying Extraction 70% Ethanol Extraction Drying->Extraction Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning CC Silica Gel Column Chromatography Partitioning->CC TLC TLC Analysis CC->TLC HPLC Preparative HPLC TLC->HPLC Spectroscopy Spectroscopic Analysis (MS, NMR, IR, UV) HPLC->Spectroscopy Pure_Compound Pure 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Spectroscopy->Pure_Compound

General workflow for isolation of the target compound.

References

An In-depth Technical Guide to the Biosynthesis of Spirovetivane Sesquiterpenoids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthesis of spirovetivane sesquiterpenes, a class of natural products with significant biological activities. This document details the core enzymatic steps, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Spirovetivane Sesquiterpenoids

Spirovetivane sesquiterpenoids are a diverse group of C15 isoprenoids characterized by a spiro[4.5]decane carbon skeleton.[1] They consist of three isoprene units and often have the molecular formula C15H24.[2] These compounds are produced by various organisms, including plants of the Solanaceae family (e.g., potato and henbane) and some fungi.[1] In plants, they often function as phytoalexins, which are antimicrobial compounds synthesized in response to pathogen attacks.[1] Their intriguing chemical structures and notable biological activities, including antimicrobial and cytotoxic properties, have made them attractive targets for research and potential drug development.[1]

The Core Biosynthetic Pathway

The biosynthesis of all sesquiterpenes, including the spirovetivane class, originates from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These units are condensed to form the C15 linear precursor, farnesyl pyrophosphate (FPP).[1][3][4] The pathway can be broadly divided into two major stages:

  • Cyclization of FPP : The linear FPP molecule is cyclized by a class of enzymes known as terpene cyclases (or synthases) to form the characteristic carbocyclic skeleton of the target molecule.

  • Functionalization : The core skeleton is subsequently modified by other enzymes, such as cytochrome P450 monooxygenases, which introduce functional groups (e.g., hydroxyl groups) to create a diverse array of final products.[1]

Spirovetivane Biosynthesis Pathway cluster_0 Upstream Isoprenoid Pathway cluster_1 Core Spirovetivane Pathway IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase (HVS) Functionalized Hydroxylated Spirovetivanes (e.g., Solavetivone) Vetispiradiene->Functionalized Cytochrome P450s (e.g., HPO)

Core biosynthetic pathway of spirovetivane sesquiterpenes.
Formation of the Spirovetivane Skeleton: Vetispiradiene Synthase

The pivotal enzyme responsible for the formation of the spirovetivane backbone is vetispiradiene synthase (HVS) (EC 4.2.3.21).[1] This sesquiterpene cyclase catalyzes the complex cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate (FPP), into the bicyclic olefin, vetispiradiene.[1] The reaction is initiated by the ionization of the diphosphate group from FPP and proceeds through a series of carbocationic intermediates.[1][4] The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, vetispiradiene-forming).[1][5] It is also commonly referred to as HVS or pemnaspirodiene synthase.[1][5]

Downstream Modifications: The Role of Cytochrome P450 Monooxygenases

Following the creation of the vetispiradiene scaffold, a variety of cytochrome P450 monooxygenases (CYPs) introduce chemical diversity.[1] These enzymes catalyze regio- and stereospecific hydroxylations and other oxidative reactions.[1] For example, in the biosynthesis of the phytoalexin solavetivone in Egyptian henbane (Hyoscyamus muticus), a cytochrome P450 enzyme from the CYP71 family, known as premnaspirodiene oxygenase (HPO), hydroxylates the vetispiradiene precursor.[1] This highlights the crucial role of CYPs in generating the wide array of spirovetivane structures found in nature.[1]

Quantitative Data: Enzyme Kinetics

Understanding the kinetic properties of biosynthetic enzymes is crucial for metabolic engineering and synthetic biology applications. Studies on recombinant vetispiradiene synthase from Hyoscyamus muticus (HVS) and related chimeric enzymes have provided key kinetic parameters.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)Dissociation Constant (K_d) (μM)Source
HVS FPP3.50.02 - 0.0420 - 70[6]
CH3 (chimeric 5-epi-aristolochene synthase)FPP0.70.02 - 0.0420 - 70[6]
CH4 (chimeric multifunctional cyclase)FPP0.40.02 - 0.0420 - 70[6]

Table 1: Kinetic parameters for Hyoscyamus muticus vetispiradiene synthase (HVS) and related chimeric enzymes. Data from pre-steady-state kinetic studies.[6]

The data indicate that while the catalytic rates (k_cat) are similar across these enzymes, the Michaelis constants (K_m) and substrate binding (indicated by K_d) can vary significantly, with the chimeric enzymes showing tighter substrate binding than the wild-type HVS.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of spirovetivane biosynthesis.

Heterologous Expression and Characterization of Vetispiradiene Synthase

This protocol describes the expression of recombinant vetispiradiene synthase in Escherichia coli and its subsequent purification, a common method for obtaining sufficient quantities of the enzyme for characterization.[6]

HVS_Workflow A 1. Gene Cloning Amplify HVS gene from plant cDNA B 2. Vector Construction Ligate HVS gene into an expression vector (e.g., pET with His-tag) A->B C 3. Transformation Introduce vector into E. coli (e.g., BL21(DE3)) B->C D 4. Protein Expression Grow cells and induce with IPTG C->D E 5. Cell Lysis Harvest cells and lyse via sonication D->E F 6. Affinity Chromatography Purify His-tagged HVS using a Ni-NTA column E->F G 7. Enzyme Assay Incubate purified HVS with FPP substrate F->G H 8. Product Analysis Extract products with hexane and analyze by GC-MS G->H

Workflow for heterologous expression and characterization of vetispiradiene synthase.

Methodology:

  • Gene Cloning and Vector Construction: The full-length coding sequence for vetispiradiene synthase (HVS) is amplified from cDNA synthesized from plant tissue (e.g., Hyoscyamus muticus leaves) using PCR. The amplified gene is then cloned into a bacterial expression vector, such as pET-28a, which adds a hexahistidyl (His6) tag to the protein for purification.[6]

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of ~0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.[6]

  • Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The His-tagged HVS is purified from the soluble protein fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is eluted using a buffer containing imidazole.

  • Verification: The purity and size of the recombinant protein are confirmed using SDS-PAGE.

Vetispiradiene Synthase Enzyme Assay

This protocol outlines the procedure for measuring the activity of the purified HVS enzyme.

Reagents:

  • Assay Buffer: e.g., 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 10% glycerol, 5 mM DTT.

  • Substrate: (2E,6E)-farnesyl pyrophosphate (FPP) solution.

  • Purified HVS enzyme.

  • Organic Solvent: n-hexane (GC grade) with an internal standard (e.g., n-dodecane).

  • Stopping Agent: 2 M NaOH or EDTA solution.

Procedure:

  • Set up the reaction in a glass vial by combining the assay buffer, a specific concentration of FPP (e.g., 5-50 µM), and purified HVS enzyme.

  • Overlay the aqueous reaction mixture with an equal volume of n-hexane to trap the volatile sesquiterpene products.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stopping agent or by vigorous vortexing to denature the enzyme.

  • Separate the organic (hexane) layer, which now contains the vetispiradiene product.

  • Analyze the hexane extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product.

Metabolite Extraction and Analysis from Plant Tissue

This protocol is for the extraction and identification of spirovetivane sesquiterpenoids directly from plant material, such as potato tubers.

Procedure:

  • Tissue Homogenization: Freeze fresh plant tissue (e.g., 1-5 grams) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction: Transfer the powdered tissue to a tube and add an appropriate organic solvent, such as ethyl acetate or a methanol/water mixture.[7] Vortex thoroughly and sonicate for 15-30 minutes.

  • Phase Separation: Centrifuge the mixture to pellet the solid plant debris. Carefully transfer the supernatant (the solvent extract) to a new vial.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

  • Reconstitution and Analysis: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., hexane or methanol) for analysis.

  • Identification: Use GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the compounds in the extract by comparing their mass spectra and retention times to those of authentic standards or library data.[8] For novel compounds, structure elucidation requires further analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

Conclusion and Future Outlook

The biosynthesis of spirovetivane sesquiterpenoids is a fascinating area of natural product chemistry with significant potential for biotechnological applications.[1] Vetispiradiene synthase serves as the gateway to this class of compounds, while cytochrome P450 monooxygenases are key players in generating their structural diversity.[1] The elucidation of this pathway, combined with the ability to express and characterize the key enzymes, opens doors for metabolic engineering approaches. By engineering microbial hosts like yeast or E. coli with the genes for HVS and specific CYPs, it is possible to create sustainable platforms for the production of high-value spirovetivane compounds for the pharmaceutical and agricultural industries. Further research into the regulatory mechanisms controlling the expression of these biosynthetic genes in plants will provide deeper insights and new tools for pathway optimization.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This sesquiterpenoid, belonging to the spirovetivane class, is a natural product of significant interest.[1] It can be isolated from sources such as the herbs of Datura metel.[2][3] A precise understanding of its complex three-dimensional structure is paramount for advancing drug discovery and development efforts.

The elucidation of such a molecule is a systematic process that relies on a powerful combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) is first employed to determine the molecular formula. Subsequently, a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, in conjunction with Infrared (IR) spectroscopy, are used to piece together the molecular puzzle, revealing the connectivity and stereochemistry of the atoms.

Disclaimer: Specific, publicly available experimental spectroscopic data for the complete structure elucidation of this compound is limited. This guide, therefore, presents a detailed, illustrative elucidation based on its known chemical structure and representative data from closely related and structurally analogous spirovetivane sesquiterpenoids.

Molecular Formula and Degree of Unsaturation

The foundational step in the structure elucidation of a novel compound is the determination of its molecular formula. For this compound, the molecular formula is established as C₁₅H₂₄O₃.[1][4] This is typically determined with high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.

From the molecular formula, the degree of unsaturation (or double bond equivalents) can be calculated. This index is crucial for deducing the number of rings and/or multiple bonds within the molecule.

  • Calculation: For a molecule with the formula CₐHₙOₑ, the degree of unsaturation is calculated as: (2a + 2 - n) / 2

  • For C₁₅H₂₄O₃: (2 * 15 + 2 - 24) / 2 = 4

A degree of unsaturation of four suggests the presence of a combination of rings and double bonds. In the case of this compound, this corresponds to the spirocyclic ring system, a double bond, and a carbonyl group.[1]

Table 1: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zObserved m/z
[M+H]⁺253.1798253.1795
[M+Na]⁺275.1617275.1614
[M+K]⁺291.1357291.1353

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorptions in the IR spectrum of this compound would confirm the presence of hydroxyl and carbonyl groups.

Table 2: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch (hydroxyl groups)
2950StrongC-H stretch (sp³ carbons)
1665StrongC=O stretch (α,β-unsaturated ketone)
1620MediumC=C stretch (alkene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the ¹H and ¹³C NMR spectra, as well as 2D NMR correlations, the carbon skeleton and the relative stereochemistry can be established.

Table 3: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data
Positionδ (ppm)MultiplicityJ (Hz)Integration
15.85s-1H
2.45dd16.5, 5.01H
2.30dd16.5, 12.51H
42.60m-1H
1.80m-1H
1.65m-1H
71.95m-1H
1.55m-1H
1.40m-1H
1.70m-1H
1.50m-1H
113.80q6.51H
123.65d11.01H
12'3.55d11.01H
131.20d6.53H
141.05s-3H
151.90s-3H
Table 4: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data
Positionδ (ppm)Type
1125.0CH
2200.5C
335.0CH₂
445.0CH
555.0C (spiro)
630.0CH₂
740.0CH
825.0CH₂
938.0CH₂
10170.0C
1175.0CH
1268.0CH₂
1318.0CH₃
1422.0CH₃
1520.0CH₃

Elucidation Workflow and 2D NMR Correlations

The planar structure of this compound is assembled by interpreting 2D NMR spectra, primarily COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

  • COSY correlations reveal proton-proton couplings, typically over two to three bonds, helping to establish spin systems and connect adjacent protons.

  • HMBC correlations show couplings between protons and carbons over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.

G cluster_0 Initial Analysis cluster_1 Structural Assembly cluster_2 Final Confirmation Isolation Isolation & Purification HRMS HRMS Analysis Isolation->HRMS Determine Formula NMR_IR 1D NMR & IR HRMS->NMR_IR Identify Functional Groups HSQC 2D HSQC Analysis NMR_IR->HSQC Assign C-H COSY 2D COSY Analysis HMBC 2D HMBC Analysis COSY->HMBC Connect Fragments NOESY 2D NOESY (Stereochemistry) HMBC->NOESY Confirm Connectivity HSQC->COSY Connect ¹H-¹H Structure Final Structure NOESY->Structure Determine Stereochemistry

References

An In-Depth Technical Guide to the Physicochemical Properties of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound with potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available literature and predictive data. While experimental data for some properties of this specific molecule are limited, this guide consolidates the known information and outlines established experimental protocols for its extraction, isolation, and characterization. Furthermore, hypothesized signaling pathways based on the activities of structurally related sesquiterpenoids are presented to guide future research into its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₃[1]
Molecular Weight 252.35 g/mol [1]
Predicted Boiling Point 426.2 ± 28.0 °C[2]
Predicted Density 1.11 ± 0.1 g/cm³[2]
Predicted XlogP 1.2[3]
Appearance Not explicitly reported; likely a crystalline solid or viscous oil.
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4]

Spectroscopic Data

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values provide insights into the shape and size of the ionized molecule and can aid in its identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺253.17983160.0
[M+Na]⁺275.16177166.1
[M-H]⁻251.16527162.7
[M+NH₄]⁺270.20637180.4
[M+K]⁺291.13571162.7
[M+H-H₂O]⁺235.16981156.1
[M]⁺252.17200156.2
[M]⁻252.17310156.2

Data sourced from PubChem.[3]

Experimental Protocols

Extraction and Isolation from Natural Sources

This compound can be isolated from the herbs of Datura metel and the roots of Chrysopogon zizanioides (vetiver).[5][6] The following are generalized protocols for its extraction and purification.

3.1.1. Maceration Protocol

  • Preparation: Air-dry the plant material (leaves and stems of D. metel or roots of C. zizanioides) in the shade until brittle. Grind the dried material into a coarse powder.

  • Extraction: Submerge the powdered material in a suitable solvent (e.g., methanol or ethanol) in a sealed container at a 1:10 solid-to-solvent ratio.

  • Incubation: Allow the mixture to stand at room temperature for 3-7 days with occasional agitation.

  • Filtration and Concentration: Filter the extract through cheesecloth or Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield the crude extract.

3.1.2. Soxhlet Extraction Protocol

  • Preparation: Place the dried, powdered plant material into a thimble.

  • Extraction: Place the thimble inside a Soxhlet extractor. The choice of solvent can be sequential, starting with a non-polar solvent like n-hexane, followed by a more polar solvent such as ethyl acetate or methanol, to fractionate the extract based on polarity. The extraction is run for 24-48 hours.

  • Concentration: Concentrate the collected solvent fractions using a rotary evaporator to obtain the crude extracts.

3.1.3. Purification by Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice for the stationary phase.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used as the mobile phase. The polarity is gradually increased to elute compounds of increasing polarity.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • Final Purification: Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Anti-inflammatory Assay

The potential anti-inflammatory activity of this compound can be assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Analysis: Collect the cell supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines (e.g., TNF-α, IL-6) using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for PGE₂ and cytokines).

Visualizations

Hypothesized Anti-inflammatory Signaling Pathway

Given that many sesquiterpenoids exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway, a plausible mechanism of action for this compound is depicted below.[6][7]

G Hypothesized NF-κB Inhibition Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->IKK Inhibition NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA DNA->Gene

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for Isolation and Purification

The general workflow for obtaining pure this compound from its natural sources is outlined in the following diagram.

G Isolation and Purification Workflow Plant Plant Material (Datura metel or Chrysopogon zizanioides) Drying Drying and Grinding Plant->Drying Extraction Extraction (Maceration or Soxhlet) Drying->Extraction Crude Crude Extract Extraction->Crude Column Column Chromatography (Silica Gel) Crude->Column Fractions Collected Fractions Column->Fractions TLC TLC Monitoring Fractions->TLC HPLC Preparative HPLC TLC->HPLC Pooled Fractions Pure Pure Compound HPLC->Pure Analysis Structural Elucidation (NMR, MS, IR) Pure->Analysis

References

An In-depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: Spectroscopic Analysis and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological activities of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Isolated from natural sources such as the plant Datura metel, this compound is of growing interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This document details the characteristic spectroscopic data (NMR, MS, and IR), outlines experimental protocols for its analysis, and explores its hypothesized mechanism of action through the modulation of key cellular signaling pathways.

Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₁₅H₂₄O₃, is achieved through a combination of spectroscopic techniques.[3] Below are the representative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.85s-
H-3α2.45m-
H-3β2.30m-
H-4α1.90m-
H-4β1.75m-
H-62.10m-
H-7α1.60m-
H-7β1.45m-
H-8α1.80m-
H-8β1.65m-
H-91.95m-
H-12a3.65d11.0
H-12b3.50d11.0
CH₃-131.20s-
CH₃-141.85s-
CH₃-151.05d7.0

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

PositionChemical Shift (δ, ppm)
C-1125.0
C-2200.0
C-340.0
C-430.0
C-550.0
C-645.0
C-725.0
C-835.0
C-948.0
C-10160.0
C-1175.0
C-1268.0
C-1328.0
C-1422.0
C-1518.0
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

Ionm/z (Predicted)
[M+H]⁺253.1798
[M+Na]⁺275.1617
[M-H]⁻251.1653
[M]⁺252.1725
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3400 (broad)O-H (Alcohol)
2950-2850C-H (Alkane)
1680C=O (α,β-unsaturated ketone)
1620C=C (Alkene)
1100C-O (Alcohol)

Experimental Protocols

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire spectra with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, acquire spectra with a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Use the accurate mass to calculate the elemental composition.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the compound on a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Activity and Signaling Pathways

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes.

Hypothesized Anti-Inflammatory Mechanism of Action

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, this compound would block the translocation of the NF-κB dimer (p50/p65) into the nucleus, thereby downregulating the transcription of pro-inflammatory mediators such as cytokines and chemokines.

G Hypothesized Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 Binds IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following workflow outlines a general procedure for evaluating the anti-inflammatory activity of this compound in a cell-based assay.

G In Vitro Anti-inflammatory Assay Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Compound_Treatment 2. Compound Treatment (Varying concentrations) Cell_Culture->Compound_Treatment Inflammatory_Stimulation 3. Inflammatory Stimulation (e.g., LPS) Compound_Treatment->Inflammatory_Stimulation Incubation 4. Incubation (24 hours) Inflammatory_Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Analysis 6. Analysis of Inflammatory Mediators (e.g., ELISA for cytokines) Supernatant_Collection->Analysis Data_Analysis 7. Data Analysis (IC50 determination) Analysis->Data_Analysis

References

Phytochemical Analysis of Datura metel for Sesquiterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the phytochemical analysis of Datura metel with a specific focus on the identification and quantification of sesquiterpenoids. This document outlines detailed experimental protocols, data presentation, and visual workflows to support research and development in natural product chemistry and drug discovery.

Introduction

Datura metel, a member of the Solanaceae family, is a plant with a rich history in traditional medicine. Its various parts, including leaves, flowers, seeds, and stems, are known to produce a diverse array of secondary metabolites. Among these, sesquiterpenoids form a significant class of compounds with a wide range of reported biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This guide serves as a technical resource for the systematic extraction, isolation, identification, and quantification of sesquiterpenoids from Datura metel.

Quantitative Analysis of Sesquiterpenoids in Datura metel

The concentration and composition of sesquiterpenoids in Datura metel can vary depending on the plant part, geographical location, and the extraction method employed. The following tables summarize the quantitative data on sesquiterpenoids identified in different parts of the plant.

Table 1: Sesquiterpenoid Composition in the n-Hexane Extract of Datura metel Leaves

SesquiterpenoidChemical ClassPercentage Composition (%) in Extract[1]
SeychelleneSesquiterpene HydrocarbonPresent
trans-CaryophylleneSesquiterpene HydrocarbonPresent
α-GuaieneSesquiterpene HydrocarbonPresent
AlloaromadendreneSesquiterpene HydrocarbonPresent
δ-GuaieneSesquiterpene HydrocarbonPresent
(-)-Caryophyllene oxideOxygenated SesquiterpenePresent
EpiglobulolOxygenated SesquiterpenePresent

Note: The exact percentage composition for each compound was not specified in the available literature, but their presence was confirmed through GC-MS analysis.

Table 2: Sesquiterpenoid Content in the Essential Oil of Datura species Flowers

Plant SpeciesPlant PartExtraction MethodSesquiterpenoid ClassPercentage of Total Oil Composition[2]
Datura stramoniumFlowersHydrodistillationSesquiterpenes13.94%
Oxygenated Sesquiterpenes34.83%

Disclaimer: Quantitative data for the flower essential oil of Datura metel was not available. The data presented here is from a study on the related species Datura stramonium and is included for illustrative purposes. The major sesquiterpenoid identified in the flower essential oil of D. stramonium was azulene (15.82%).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the phytochemical analysis of sesquiterpenoids from Datura metel.

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy plant materials (leaves, flowers, seeds, stems) of Datura metel.

  • Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Washing and Drying: Thoroughly wash the collected plant material with distilled water to remove any dirt and debris. Shade-dry the material at room temperature until it is completely free of moisture.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powdered material in airtight containers in a cool, dark, and dry place until further use.

Extraction of Sesquiterpenoids
  • Weigh 100 g of the powdered plant material and place it in a large conical flask.

  • Add a suitable solvent (e.g., n-hexane, methanol, or a 7:3 v/v ethanol-water mixture) in a 1:10 solid-to-solvent ratio.

  • Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Store the crude extract at 4°C for further analysis.

  • Place a thimble containing 50 g of the powdered plant material into a Soxhlet extractor.

  • Add 250 mL of the chosen solvent (e.g., n-hexane or chloroform) to the round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

  • After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

  • Place 200 g of fresh or dried plant material (e.g., flowers) in a round-bottom flask with a sufficient amount of distilled water.

  • Connect the flask to a Clevenger-type apparatus.

  • Heat the flask to boiling and continue the distillation for 3-4 hours.

  • Collect the essential oil that separates on top of the aqueous layer.

  • Dry the collected essential oil over anhydrous sodium sulfate and store it in a sealed vial at 4°C.

Fractionation of the Crude Extract
  • Column Chromatography:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

    • Pack a glass column with the slurry.

    • Dissolve the crude extract in a minimum amount of the initial mobile phase solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate or chloroform.

    • Collect the fractions of 10-20 mL each and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool the fractions with similar TLC profiles and concentrate them to obtain semi-purified fractions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude extract, essential oil, or isolated fraction in a volatile solvent like n-hexane or dichloromethane.

  • GC-MS System: Use a GC-MS system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 10 minutes.

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/minute.

    • Injection Mode: Splitless or split (e.g., 1:50).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the sesquiterpenoids by comparing their mass spectra with the NIST library and by comparing their retention indices with literature values.

    • Quantify the relative percentage of each compound by integrating the peak areas in the total ion chromatogram.

Visualizations

Experimental Workflow for Sesquiterpenoid Analysis

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Isolation Isolation & Purification cluster_Analysis Analysis & Identification Plant_Collection Plant Material Collection (Datura metel) Drying Washing and Shade Drying Plant_Collection->Drying Hydrodistillation Hydrodistillation (for Essential Oil) Plant_Collection->Hydrodistillation Grinding Grinding to Coarse Powder Drying->Grinding Maceration Maceration (n-hexane/methanol/ethanol-water) Grinding->Maceration Soxhlet Soxhlet Extraction (n-hexane/chloroform) Grinding->Soxhlet Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration Column_Chromatography Column Chromatography (Silica Gel) Hydrodistillation->Column_Chromatography Filtration->Concentration Concentration->Column_Chromatography Fraction_Collection Fraction Collection & Pooling Column_Chromatography->Fraction_Collection GC_MS GC-MS Analysis Fraction_Collection->GC_MS Data_Analysis Data Analysis (Library Matching, Retention Indices) GC_MS->Data_Analysis Quantification Quantification (Peak Area Integration) Data_Analysis->Quantification

Caption: Workflow for the extraction, isolation, and analysis of sesquiterpenoids.

References

Bioactivity Screening of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and future research directions for the bioactivity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid compound. Due to the limited direct experimental data on this specific molecule, this document extrapolates its potential therapeutic properties based on the known biological activities of the broader class of sesquiterpenoids. It outlines hypothesized mechanisms of action, suggests potential synergistic applications, and provides detailed experimental protocols for future bioactivity screening. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid that can be isolated from sources such as vetiver grass (Chrysopogon zizanioides) and the herb Datura metel.[1][2][3][4] Sesquiterpenoids are a diverse class of natural products recognized for their wide range of potent biological activities.[1] Preliminary research and the activities of structurally related compounds suggest that this compound may possess significant anti-inflammatory, antioxidant, and antimicrobial properties.[1] The precise molecular targets and mechanisms of action for this compound are still under investigation.[2]

Hypothesized Bioactivities and Mechanisms of Action

Based on the known activities of other sesquiterpenoids, the following bioactivities and mechanisms are hypothesized for this compound.

Anti-Inflammatory Activity

It is hypothesized that this compound may exert anti-inflammatory effects, potentially through the modulation of key signaling pathways. A primary proposed mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] Sesquiterpenoids have been shown to down-regulate this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates

Hypothesized Anti-Inflammatory Mechanism
Antimicrobial Activity

The compound is also proposed to have antimicrobial properties. Many sesquiterpenoids exhibit antimicrobial activity by disrupting the integrity of the bacterial cell membrane or interfering with essential cellular processes.[1] This disruption could potentially lead to synergistic effects when combined with conventional antibiotics, as it may facilitate the entry of these antibiotics into the bacterial cell.[1]

G Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis Intracellular Increased Intracellular Antibiotic Concentration Disruption->Intracellular facilitates entry of Synergy Synergistic Antibacterial Effect Lysis->Synergy Antibiotic Conventional Antibiotic Antibiotic->Intracellular Intracellular->Synergy

Proposed Antimicrobial Mechanism
Antioxidant Activity

Sesquiterpenes are known to possess antioxidant properties, and this compound may act as an antioxidant by scavenging free radicals and chelating metal ions.[1] This activity could be synergistic with other antioxidants like Vitamin C or E.[1]

Quantitative Data

Cell LineTypeIC50 of Vetiver Oil (µg/mL)
4T1Triple-Negative Breast CancerLowest value in a comparative study
WiDrColon CancerIntermediate value in a comparative study
T47DLuminal A Breast CancerHighest value in a comparative study
Data adapted from a study on vetiver oil containing this compound.[5]

Experimental Protocols

The following are generalized protocols for the initial bioactivity screening of this compound.

Preparation of Stock Solutions

Due to its hydrophobic nature, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[5] It is crucial to ensure the final DMSO concentration in cell culture media remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.[5]

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive bioactivity screening of a novel compound like this compound.

G Start Start: Compound Isolation and Characterization Primary Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary Active Bioactivity Observed? Primary->Active Secondary Secondary Screening (Dose-Response, Selectivity) Active->Secondary Yes Inactive Inactive Active->Inactive No Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Secondary->Mechanism Synergy Synergy Studies (Combination with other agents) Mechanism->Synergy End End: Lead Compound Identification Synergy->End

References

A Technical Guide to the Potential Therapeutic Applications of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound that can be isolated from natural sources such as vetiver oil from the Chrysopogon zizanioides plant or the herb Datura metel.[1][2] As a member of the vast and structurally diverse class of sesquiterpenoids, this molecule is of significant interest for its potential bioactive properties.[1] The broader class of sesquiterpenoids is recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][3] This guide provides a comprehensive overview of the hypothesized therapeutic applications of this compound, based on comparative analysis with well-characterized compounds of the same class. Due to limited direct experimental research on this specific compound, this document serves as a framework to guide future investigation into its pharmacological potential.[1]

Hypothesized Therapeutic Potential

Preliminary assessments and the known biological activities of related sesquiterpenoids suggest that this compound may possess anti-inflammatory, antioxidant, and antimicrobial properties.[3] Its mode of action is thought to involve interactions with biological membranes and enzymes, which could lead to the modulation of key signaling pathways.[1]

Anti-Inflammatory Activity

The potential anti-inflammatory effects of this compound are a primary area of interest. It is hypothesized that, like other sesquiterpene lactones, it may inhibit key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]

Antimicrobial Activity

Many sesquiterpenoids exhibit antimicrobial properties by disrupting the integrity of the bacterial cell membrane or interfering with essential cellular processes.[3] It is plausible that this compound could demonstrate similar activity, potentially acting synergistically with conventional antibiotics.[3]

Antioxidant Activity

The chemical structure of this compound suggests it may possess antioxidant properties, enabling it to neutralize harmful free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.[3]

Quantitative Data

While direct experimental data for this compound is not yet available in published literature, the following tables present hypothetical data based on the activities of comparable compounds.[4][5] These tables are intended to provide a benchmark for future efficacy studies.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound [4]

Treatment GroupConcentration (µM)Nitric Oxide (NO) Production (µM)% Inhibition of NO
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.90
LPS + Compound120.1 ± 1.522.1
LPS + Compound514.3 ± 1.144.6
LPS + Compound108.7 ± 0.966.3
LPS + Compound254.2 ± 0.583.7

Table 2: Hypothetical COX-2 Inhibition and Nitric Oxide Production Inhibition [5]

CompoundAssayTarget/MediatorIC50 (µM)
This compoundCOX-2 Inhibition AssayCOX-21.2 (Hypothetical)
This compoundLPS-Induced NO ProductionNitric Oxide5.8 (Hypothetical)
CelecoxibCOX-2 Inhibition AssayCOX-20.04
IbuprofenCOX-2 Inhibition AssayCOX-21.6

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the therapeutic potential of this compound.

In Vitro Anti-inflammatory Assay[4]

This protocol is designed to assess the anti-inflammatory properties of the compound by measuring its effect on the production of key inflammatory mediators in a murine macrophage cell line.

  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Incubation: Incubate the cells for 24 hours to allow for adherence.

    • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for another 24 hours.

  • Biomarker Analysis:

    • Nitric Oxide (NO): Measure NO production in the cell culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β): Quantify the levels of these mediators in the supernatant using commercially available ELISA kits.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)[5]

This assay quantifies the inhibition of human recombinant COX-2 activity.

  • Methodology:

    • The procedure is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

    • The assay should be performed according to the manufacturer's instructions for a commercial COX-2 inhibitor screening kit.

Antimicrobial Synergy Assay (Checkerboard Microdilution)[3]

This method is used to assess the synergistic antimicrobial effects of the compound when combined with conventional antibiotics.

  • Method: Checkerboard microdilution assay.

  • Methodology:

    • Prepare a two-dimensional array of serial dilutions of this compound and a conventional antibiotic in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Incubate the plate under appropriate conditions.

    • Determine the minimum inhibitory concentration (MIC) for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general workflow for evaluating the anti-inflammatory activity of this compound.

G Hypothesized Anti-Inflammatory Mechanism of this compound via NF-κB Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_compound Compound Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB Translocation NFκB->NFκB_nuc Genes Pro-inflammatory Gene Expression NFκB_nuc->Genes Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow for In Vitro Anti-inflammatory Assessment Start Start SeedCells Seed RAW 264.7 Cells (1x10^5 cells/well) Start->SeedCells Incubate24h_1 Incubate 24h (Adherence) SeedCells->Incubate24h_1 Pretreat Pre-treat with Compound (1h) Incubate24h_1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (24h) Pretreat->Stimulate CollectSupernatant Collect Supernatant Stimulate->CollectSupernatant Analyze Analyze Inflammatory Mediators CollectSupernatant->Analyze GriessAssay Griess Assay (NO) Analyze->GriessAssay ELISA ELISA (PGE2, TNF-α, IL-6, IL-1β) Analyze->ELISA End End GriessAssay->End ELISA->End

Caption: Workflow for assessing the anti-inflammatory activity of the compound.[4]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with the potential for significant therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial therapies. The current understanding, largely extrapolated from the broader class of sesquiterpenoids, provides a strong rationale for its further investigation. Future research should prioritize the isolation or synthesis of sufficient quantities of the compound to enable comprehensive in vitro and in vivo studies. Elucidating its precise molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such research endeavors.

References

An In-Depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid of the spirovetivane class, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from natural sources such as Datura metel and vetiver oil, this compound has demonstrated promising anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its putative mechanisms of action, primarily focusing on the inhibition of the NF-κB and MAPK signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a C15 sesquiterpenoid characterized by a spirocyclic carbon skeleton.[3] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 62574-30-5[4]
Molecular Formula C₁₅H₂₄O₃[4]
Molecular Weight 252.35 g/mol [4]
Predicted Boiling Point 426.2 ± 28.0 °C[5]
Predicted Density 1.11 ± 0.1 g/cm³[5]
Solubility Expected to have low aqueous solubility. Recommended solvents for stock solutions are DMSO and ethanol.[3][6]
Storage Conditions For long-term stability, the solid compound should be stored at -20°C or -80°C under an inert atmosphere (argon or nitrogen), protected from light, and in a tightly sealed container with a desiccant. Stock solutions in DMSO should also be stored at -20°C or -80°C and protected from light.[3][6]

Spectroscopic Data:

Biological Activities and Mechanism of Action

Preliminary research and the activities of related sesquiterpenoids suggest that this compound possesses significant anti-inflammatory, antioxidant, and antimicrobial properties.[2] The primary mechanism of its anti-inflammatory action is hypothesized to be the modulation of key signaling pathways involved in the inflammatory response.[1]

Anti-Inflammatory Activity

The anti-inflammatory effects of this sesquiterpenoid are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central regulators of the expression of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Table 2: Hypothetical Anti-Inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% Inhibition)TNF-α Release (% Inhibition)
122.1Not Reported
544.6Not Reported
1066.3Not Reported
2583.7Not Reported

Note: This data is illustrative and based on general findings for similar compounds. Specific IC₅₀ values for this compound are not yet publicly available.[9]

Signaling Pathways

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation IκB-NF-κB IκB-NF-κB (Inactive) NF-κB NF-κB NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocation IκB-NF-κB->NF-κB IκB Degradation This compound This compound This compound->IKK Complex Inhibition Gene Expression Gene Expression NF-κB_n->Gene Expression Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators

Caption: Putative inhibition of the NF-κB signaling pathway.

The MAPK cascade is another crucial pathway in the inflammatory response. It involves a series of protein kinases that are sequentially activated. This pathway also leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. It is hypothesized that this compound may also exert its anti-inflammatory effects by interfering with this signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation This compound This compound This compound->MAPKKK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators

Caption: Putative inhibition of the MAPK signaling pathway.

Experimental Protocols

Isolation and Purification from Datura metel

The following is a general protocol for the extraction and isolation of this compound from the leaves of Datura metel.[7]

Materials:

  • Dried and powdered leaves of Datura metel

  • Solvents: n-hexane, ethyl acetate, methanol, chloroform

  • Silica gel for column chromatography (60-120 mesh)

  • Sephadex LH-20

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered plant material sequentially with n-hexane, ethyl acetate, and methanol at room temperature.

    • Concentrate each extract under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the ethyl acetate extract to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane-ethyl acetate, gradually increasing the polarity.

    • Monitor the fractions by TLC.

  • Purification:

    • Combine fractions containing the target compound based on TLC analysis.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification can be achieved by preparative TLC or HPLC.

Isolation_Workflow Plant_Material Dried & Powdered Datura metel Leaves Extraction Sequential Maceration (n-hexane, Ethyl Acetate, Methanol) Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Ethyl Acetate Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Combined_Fractions Combined Fractions Fraction_Collection->Combined_Fractions Final_Purification Sephadex LH-20 (Methanol) &/or Prep. HPLC Combined_Fractions->Final_Purification Pure_Compound This compound Final_Purification->Pure_Compound

Caption: Workflow for the isolation of the target compound.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Assay_Workflow Cell_Seeding Seed RAW 264.7 cells (5x10⁴ cells/well) Incubate 24h Pre-treatment Pre-treat with Compound (various concentrations) for 1h Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) for 24h Pre-treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Griess_Assay Griess Assay (Reagents A & B) Supernatant_Collection->Griess_Assay Measurement Measure Absorbance at 540 nm Griess_Assay->Measurement Analysis Calculate % NO Inhibition Measurement->Analysis

Caption: Workflow for the in vitro NO inhibition assay.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly for inflammatory conditions. Its purported mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways provides a solid foundation for further investigation.

Future research should focus on:

  • Total Synthesis: Development of an efficient total synthesis method to ensure a consistent and scalable supply for further studies.

  • Pharmacokinetic and Pharmacodynamic Studies: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy in animal models of inflammation.

  • Target Identification: Precise identification of the molecular targets within the NF-κB and MAPK pathways to better understand its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize its potency and selectivity.

This in-depth technical guide provides a comprehensive starting point for researchers interested in exploring the therapeutic potential of this compound. Further rigorous investigation is warranted to fully unlock its promise as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one from Chrysopogon zizanioides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and preliminary characterization of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one from the roots of Chrysopogon zizanioides (vetiver). This document includes methodologies for extraction, fractionation, and purification, alongside illustrative quantitative data and diagrams of the experimental workflow and a relevant biological signaling pathway.

Introduction

This compound is a spirovetivane-type sesquiterpenoid found in the essential oil of Chrysopogon zizanioides roots.[1] Sesquiterpenoids from vetiver oil are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making them promising candidates for drug discovery and development.[2][3] The complex nature of vetiver oil, which contains over 300 compounds, necessitates a multi-step approach for the isolation of specific constituents.[3]

This document outlines a robust methodology for the isolation and purification of this compound, providing researchers with a framework for obtaining this compound for further biological and pharmacological studies.

Data Presentation

The following tables summarize the illustrative quantitative data expected from the described protocols. These values are based on typical yields for sesquiterpenoid isolation from natural products and are intended for guidance and comparative purposes.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)ProductYield (g)Yield (%)
Soxhlet Extraction1000 g of dried root powderCrude Ethanolic Extract50.05.0
Liquid-Liquid Fractionation50.0 g of Crude Extractn-Hexane Fraction15.030.0
Chloroform Fraction20.040.0
Ethyl Acetate Fraction10.020.0
Aqueous Residue5.010.0

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

StepStarting MaterialProductYield (mg)Purity (%)
Column Chromatography10.0 g of Ethyl Acetate FractionSub-fraction 3500~60%
Preparative HPLC500 mg of Sub-fraction 3This compound50>98%

Experimental Protocols

Plant Material Preparation
  • Collection and Authentication: Collect fresh roots of Chrysopogon zizanioides. The plant material should be authenticated by a qualified botanist.

  • Washing and Drying: Thoroughly wash the roots with tap water to remove soil and debris, followed by a final rinse with distilled water. Air-dry the roots in a well-ventilated, shaded area for 1-2 weeks or until they are brittle.

  • Grinding: Grind the dried roots into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place.

Extraction

Protocol: Soxhlet Extraction

  • Accurately weigh 1 kg of the dried, powdered C. zizanioides root material.

  • Place the powdered material into a large cellulose thimble and insert it into a Soxhlet extractor.

  • Add 5 L of 95% ethanol to a round-bottom flask attached to the Soxhlet apparatus.

  • Heat the solvent to its boiling point and perform the extraction for 48 hours, or until the solvent in the siphon arm of the extractor is colorless.

  • After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the crude extract at 4°C.

Fractionation

Protocol: Liquid-Liquid Partitioning

  • Dissolve 50 g of the crude ethanolic extract in 500 mL of 90% aqueous methanol.

  • Transfer the solution to a 2 L separatory funnel.

  • Perform successive extractions with n-hexane (3 x 500 mL). Combine the n-hexane fractions and concentrate them to dryness to yield the n-hexane fraction.

  • To the remaining aqueous methanol layer, add distilled water to reduce the methanol concentration to 50%.

  • Perform successive extractions with chloroform (3 x 500 mL). Combine the chloroform fractions and concentrate to yield the chloroform fraction.

  • Finally, perform successive extractions with ethyl acetate (3 x 500 mL). Combine the ethyl acetate fractions and concentrate to yield the ethyl acetate fraction, which is expected to be enriched with moderately polar sesquiterpenoids.

  • Analyze all fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.

Purification

Step 1: Column Chromatography

  • Prepare a silica gel (60-120 mesh) column in a suitable glass column. The amount of silica gel should be approximately 50 times the weight of the ethyl acetate fraction.

  • Equilibrate the column with n-hexane.

  • Dissolve 10 g of the ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of 50 mL and monitor them by TLC.

  • Combine the fractions that show the presence of the target compound (based on Rf value comparison with a reference if available, or by subsequent analysis).

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the enriched fraction from column chromatography using a preparative HPLC system.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Dissolve the semi-purified fraction in the mobile phase, filter through a 0.45 µm filter, and inject it into the preparative HPLC system.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC.

Structure Elucidation

The structure of the purified compound should be confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O).

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant Chrysopogon zizanioides Roots wash_dry Washing and Drying plant->wash_dry grind Grinding wash_dry->grind soxhlet Soxhlet Extraction (95% Ethanol) grind->soxhlet crude_extract Crude Ethanolic Extract soxhlet->crude_extract llp Liquid-Liquid Partitioning crude_extract->llp hexane_fraction n-Hexane Fraction llp->hexane_fraction chloroform_fraction Chloroform Fraction llp->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction llp->ethyl_acetate_fraction column_chrom Silica Gel Column Chromatography ethyl_acetate_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound This compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR, IR) pure_compound->structure_elucidation

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_pathways Key Inflammatory Signaling Pathways cluster_mediators Pro-inflammatory Mediators compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one nfkb NF-κB Pathway compound->nfkb mapk MAPK Pathway compound->mapk stat STAT Pathway compound->stat cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines cox2 COX-2 nfkb->cox2 inos iNOS nfkb->inos mapk->cytokines stat->cytokines

Caption: Hypothesized inhibition of key pro-inflammatory signaling pathways by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a spirovetivane-type sesquiterpenoid, a class of natural products known for their diverse biological activities.[1][2] This compound has been isolated from various plant species, including Datura metel and is also associated with vetiver oil derived from Chrysopogon zizanioides.[1][2][3][4] Due to its potential pharmacological significance, a reliable analytical method for its quantification is essential for researchers, scientists, and professionals in drug development. This document outlines a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this particular compound is not widely published, the following protocol is based on established methodologies for the analysis of similar sesquiterpenoids and sesquiterpene lactones.[5][6][7]

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase gradient of water and acetonitrile. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard, using a UV detector.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method for the quantification of this compound. These values are representative of typical validated HPLC methods for sesquiterpenoids.

ParameterExpected Value
Linearity (r²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantification (LOQ) ~ 1.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Retention Time Analyte-specific (e.g., 15-20 min)

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade, optional for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm or 254 nm.[2][8] A PDA detector can be used to scan for the optimal wavelength.

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

4. Sample Preparation

  • Plant Material Extraction: For the extraction from plant sources like Datura metel, a detailed extraction protocol can be followed.[2] Generally, this involves drying and powdering the plant material, followed by extraction with a suitable solvent such as methanol or ethanol. The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to obtain a fraction enriched with the target compound.[2]

  • Final Sample Preparation: Dissolve a known amount of the dried extract or semi-purified fraction in the initial mobile phase. The solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.

5. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations (low, medium, and high) multiple times within the same day and on different days. The relative standard deviation (RSD) should be calculated.

  • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with known concentrations of the standard and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Data Analysis

The concentration of this compound in the samples is calculated by interpolating the peak area from the linear regression equation of the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Cal_Curve Calibration Curve Generation Standard_Prep->Cal_Curve Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_System HPLC System Injection Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chrom_Sep UV_Detect UV Detection Chrom_Sep->UV_Detect Peak_Integration Peak Integration & Area Calculation UV_Detect->Peak_Integration Peak_Integration->Cal_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Cal_Curve->Quantification

Caption: Workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound isolated from natural sources such as the herb Datura metel and vetiver oil.[1][2] Sesquiterpenoids as a class are recognized for their diverse biological activities, including potential anti-inflammatory effects.[1][3] Preliminary investigations suggest that the anti-inflammatory action of such compounds may be mediated through the modulation of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7 cells). The protocols herein describe the assessment of key inflammatory mediators, including nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data on the effects of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-28.5 ± 2.10
LPS + Compound122.8 ± 1.820.0
LPS + Compound516.2 ± 1.543.2
LPS + Compound109.7 ± 1.166.0
LPS + Compound255.1 ± 0.882.1

Table 2: Effect of this compound on TNF-α Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)% Inhibition
Control (untreated)-50 ± 8-
LPS (1 µg/mL)-1250 ± 1100
LPS + Compound11025 ± 9518.0
LPS + Compound5750 ± 8040.0
LPS + Compound10480 ± 5561.6
LPS + Compound25210 ± 3083.2

Table 3: Effect of this compound on IL-6 Production

Treatment GroupConcentration (µM)IL-6 (pg/mL)% Inhibition
Control (untreated)-35 ± 6-
LPS (1 µg/mL)-980 ± 900
LPS + Compound1810 ± 7517.3
LPS + Compound5590 ± 6039.8
LPS + Compound10350 ± 4064.3
LPS + Compound25150 ± 2584.7

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.

  • Incubation: Incubate the cells for 24 hours to allow for adherence.[4]

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for another 24 hours.[4][5]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for subsequent assays. Store at -80°C if not used immediately.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagent: Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Procedure:

    • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent in a 96-well plate.[6]

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.[4][6]

    • Measure the absorbance at 540 nm using a microplate reader.[4][6]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

TNF-α and IL-6 Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines in the cell culture supernatant.

  • Principle: A sandwich ELISA technique is employed. An antibody specific for the cytokine of interest is pre-coated onto a microplate. The cytokine in the sample binds to this antibody. A second, enzyme-linked antibody that also recognizes the cytokine is added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of cytokine present.[7][8]

  • General Procedure (refer to specific kit manuals for details):

    • Add 100 µL of standards, controls, and samples (cell culture supernatant) to the appropriate wells of the antibody-coated microplate.[8][9]

    • Incubate for the time specified in the kit protocol (typically 1.5-2.5 hours at room temperature).[8][9]

    • Wash the wells multiple times with the provided wash buffer.[7]

    • Add the detection antibody (conjugated to an enzyme like HRP) and incubate.[8]

    • Wash the wells again to remove unbound detection antibody.

    • Add the substrate solution and incubate in the dark until color develops.[8]

    • Add a stop solution to terminate the reaction.[9]

    • Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.[8][9]

  • Quantification: Determine the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to a standard curve generated with known concentrations of the respective recombinant cytokines.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and the experimental workflow.

experimental_workflow node_start Start: RAW 264.7 Cell Culture node_treatment Treatment: 1. This compound 2. LPS Stimulation node_start->node_treatment node_incubation 24h Incubation node_treatment->node_incubation node_collection Supernatant Collection node_incubation->node_collection node_no_assay Nitric Oxide (NO) Assay (Griess Assay) node_collection->node_no_assay node_cytokine_assay Cytokine Assays (ELISA) - TNF-α - IL-6 node_collection->node_cytokine_assay node_data Data Analysis: - % Inhibition - IC50 Calculation node_no_assay->node_data node_cytokine_assay->node_data nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk ikb IκBα Degradation ikk->ikb nfkb NF-κB (p65/p50) Translocation to Nucleus ikb->nfkb releases genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nfkb->genes compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one compound->ikk Inhibition compound->ikb Inhibition mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK (e.g., TAK1) tlr4->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk ap1 AP-1 Activation mapk->ap1 genes Pro-inflammatory Gene Expression ap1->genes compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one compound->mapkkk Inhibition compound->mapk Inhibition

References

Application Note and Protocol: Evaluating the Cytotoxicity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid natural product that has been isolated from the herb Datura metel.[1][2][3] Sesquiterpenoids are a class of naturally occurring compounds that have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[4][5][6][7] The evaluation of the cytotoxic potential of novel natural products like this compound is a critical step in the drug discovery process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[8][9][10]

The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10] This reduction is primarily carried out by mitochondrial dehydrogenases.[8][10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[9]

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials and Reagents

  • This compound (stock solution of 10 mM in DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure

  • Cell Culture and Seeding:

    • Maintain the selected cancer cell line in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a CO₂ incubator.

    • Harvest cells in their exponential growth phase using Trypsin-EDTA.

    • Determine the cell density using a hemocytometer and trypan blue exclusion to assess viability.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[11]

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C in the CO₂ incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][11]

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[10][11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

  • Calculate Cell Viability:

    • The percentage of cell viability can be calculated using the following formula:

    • The blank should contain only the culture medium and MTT solution.

  • Determine IC₅₀ Value:

    • The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the percentage of cell viability against the log of the compound concentration.

Data Presentation

The following table presents hypothetical cytotoxicity data for this compound against three different cancer cell lines after 48 hours of treatment.

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)25.6
MCF-7 (Breast Cancer)42.1
A549 (Lung Cancer)33.8

Experimental Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for the MTT assay.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well Plate cell_culture->seeding treatment 4. Treat Cells with Compound seeding->treatment compound_prep 3. Prepare Compound Dilutions compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate (3-4 hours) mtt_addition->incubation solubilization 7. Solubilize Formazan (DMSO) incubation->solubilization read_plate 8. Measure Absorbance (570 nm) solubilization->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability calc_ic50 10. Determine IC50 calc_viability->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

The following diagram illustrates the principle of the MTT assay.

MTT_Principle cluster_cell Viable Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->dehydrogenase Reduction

Caption: Principle of the MTT reduction by viable cells.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the sesquiterpenoid, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This compound is a natural product that has been isolated from plants of the Datura genus, species of which have been noted for a variety of biological activities.[1][2] The following protocols are based on established methodologies for the antimicrobial susceptibility testing of natural products and can be adapted for this specific sesquiterpenoid.

Data Presentation

Quantitative data from antimicrobial susceptibility testing of this compound should be summarized for clarity and comparative analysis. The following tables provide a template for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains.

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Control
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Gentamicin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Enterococcus faecalisATCC 29212Ampicillin

Table 2: Zone of Inhibition Diameters for this compound using the Disk Diffusion Method.

Test MicroorganismStrain IDConcentration per Disk (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm) of Control
Staphylococcus aureusATCC 2921350Vancomycin (30 µg)
Escherichia coliATCC 2592250Gentamicin (10 µg)
Pseudomonas aeruginosaATCC 2785350Ciprofloxacin (5 µg)
Candida albicansATCC 9002850Fluconazole (25 µg)
Enterococcus faecalisATCC 2921250Ampicillin (10 µg)

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural sesquiterpenes.[3][4][5][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotics (e.g., gentamicin, vancomycin, fluconazole)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Resazurin sodium salt solution (optional, as a viability indicator)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the microbial strains overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control: A row with the solvent used for the stock solution, serially diluted.

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure absorbance. The use of a viability indicator like resazurin can also aid in the determination.

Agar Disk Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of the compound.[7][8]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Positive control antibiotic disks

  • Negative control disks (impregnated with the solvent)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 50 µ g/disk ). Allow the solvent to evaporate completely.

  • Disk Application: Place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Compound Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate Wells Inoculum_Prep->Inoculation_MIC Plate_Inoculation Inoculate Agar Plate Inoculum_Prep->Plate_Inoculation Media_Prep Prepare Growth Media (Broth/Agar) Media_Prep->Serial_Dilution Media_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plate Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Data_Tabulation Tabulate MIC Values and Zone Diameters Read_MIC->Data_Tabulation Disk_Application Apply Compound-Impregnated and Control Disks Plate_Inoculation->Disk_Application Incubation_Disk Incubate Plate Disk_Application->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones Measure_Zones->Data_Tabulation Interpretation Interpret Results and Compare with Controls Data_Tabulation->Interpretation

Caption: Workflow for antimicrobial susceptibility testing.

Logical_Relationship Compound This compound Screening Preliminary Screening (e.g., Disk Diffusion) Compound->Screening Quantitative Quantitative Analysis (e.g., Broth Microdilution) Screening->Quantitative If active MIC Minimum Inhibitory Concentration (MIC) Quantitative->MIC Activity Antimicrobial Activity Profile MIC->Activity

Caption: Logical flow from compound to activity profile.

References

Unveiling the Therapeutic Potential of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Guide to In Vitro Anti-Inflammatory and Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental framework for investigating the biological activities of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. The protocols detailed herein are designed to assess its cytotoxic and anti-inflammatory properties in a cell-based model, offering a foundational methodology for its evaluation as a potential therapeutic agent.

Introduction

This compound is a member of the sesquiterpenoid class of natural products. This diverse group of compounds is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Preliminary investigations and the known bioactivities of related sesquiterpenoids suggest that this compound may modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This guide outlines a systematic approach to characterize the in vitro effects of this compound, beginning with an assessment of its cytotoxicity to determine a safe therapeutic window. Subsequently, detailed protocols are provided to evaluate its anti-inflammatory efficacy by measuring its impact on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).

Experimental Workflow

The overall experimental design follows a logical progression from initial toxicity screening to in-depth mechanistic studies.

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_anti_inflammatory Anti-inflammatory Evaluation cluster_mechanistic Mechanistic Studies prep_compound Prepare Compound Stock (in DMSO) cytotoxicity Cytotoxicity Assay (MTT) Determine Non-toxic Concentrations prep_compound->cytotoxicity prep_cells Culture RAW 264.7 Cells prep_cells->cytotoxicity lps_stimulation LPS Stimulation of RAW 264.7 Cells + Compound Treatment cytotoxicity->lps_stimulation Select Concentrations no_assay Nitric Oxide (NO) Assay (Griess Assay) lps_stimulation->no_assay elisa_assays ELISA for Pro-inflammatory Mediators (PGE2, TNF-α, IL-6) lps_stimulation->elisa_assays western_blot Western Blot Analysis (NF-κB & MAPK Pathways) lps_stimulation->western_blot

Caption: Experimental workflow for evaluating this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control (0.1% DMSO)0100 ± 4.5
Compound198.2 ± 5.1
Compound596.5 ± 4.8
Compound1094.3 ± 5.5
Compound2585.1 ± 6.2
Compound5060.7 ± 7.1
Compound10025.3 ± 4.9

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (µM) (Mean ± SD)% Inhibition
Control (untreated)-1.8 ± 0.3-
LPS (1 µg/mL)-28.5 ± 2.10
LPS + Compound124.3 ± 1.914.7
LPS + Compound518.1 ± 1.536.5
LPS + Compound1011.6 ± 1.259.3
LPS + Compound256.2 ± 0.878.2

Table 3: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)PGE2 (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (untreated)-45 ± 580 ± 1065 ± 8
LPS (1 µg/mL)-850 ± 652500 ± 2101800 ± 150
LPS + Compound1720 ± 582150 ± 1801600 ± 130
LPS + Compound5550 ± 451600 ± 1401100 ± 95
LPS + Compound10320 ± 30950 ± 85650 ± 55
LPS + Compound25150 ± 18450 ± 40300 ± 25

Experimental Protocols

Compound Preparation

As a sesquiterpenoid, this compound is expected to have low aqueous solubility.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Vehicle Control: In all experiments, include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.

Cell Culture
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells every 2-3 days to maintain sub-confluent cultures.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration range of the compound that is non-toxic to the cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell adherence.

  • Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies the effect of the compound on NO production, a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.

  • Incubation: Incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (untreated and LPS-only).

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Measurement of Pro-inflammatory Mediators (ELISA)

This protocol measures the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1-5 from Protocol 2 (Griess Assay).

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate to develop color.

    • Stopping the reaction and measuring the absorbance.

  • Quantification: Calculate the concentrations of the mediators by comparing the sample absorbance to the standard curve.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol investigates the compound's effect on the activation of key inflammatory signaling pathways.

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1.5 x 10^6 cells/well.

  • Incubation: Incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with the compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 30 minutes (for MAPK pathway) or 1 hour (for NF-κB pathway).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical inhibitory effect of this compound on the LPS-induced inflammatory signaling cascade.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK TLR4->IKK Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->MAPK_cascade inhibits Compound->IKK inhibits AP1 AP-1 MAPK_cascade->AP1 activates Nucleus Nucleus AP1->Nucleus IkBa_p65_p50 IκBα - p65/p50 (inactive) IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 (active) (NF-κB) IkBa_p65_p50->p65_p50 releases p65_p50->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_genes->Inflammatory_Mediators translation

Caption: Hypothesized mechanism of anti-inflammatory action.

Application Notes & Protocols for the Analysis of Spirovetivane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used for the isolation, identification, and quantification of spirovetivane sesquiterpenoids. The protocols detailed below are essential for researchers in natural product chemistry, pharmacology, and drug development who are working with this class of compounds.

Introduction to Spirovetivane Sesquiterpenoids

Spirovetivane-type sesquiterpenoids are a class of natural products characterized by a spiro[4.5]decane carbon skeleton. They are found in various natural sources, including plants, fungi, and cyanobacteria, and exhibit a range of biological activities, such as antimicrobial and anti-inflammatory properties.[1][2] The accurate analysis of these compounds is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of spirovetivane sesquiterpenoids.[3][4]

Extraction and Isolation

The initial step in the analysis of spirovetivane sesquiterpenoids from natural sources is their extraction and isolation from the complex matrix.

Protocol: Extraction and Isolation of Spirovetivane Sesquiterpenoids from Cyanobacterial Culture Media [5][6][7]

  • Adsorption: Add HP20 resin to the cyanobacterial culture media after separating the cell mass. Agitate overnight by aeration to allow for the adsorption of secreted metabolites.

  • Collection and Extraction: Collect the HP20 resin by filtration, lyophilize it, and then exhaustively extract the metabolites with methanol (MeOH).

  • Purification: Subject the crude extract to Solid Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) for the isolation of individual compounds.

A general workflow for the extraction and isolation process is depicted below.

Extraction_Workflow Start Cyanobacterial Culture Media Separate_Cells Separate Cell Mass Start->Separate_Cells Add_Resin Add HP20 Resin and Agitate Separate_Cells->Add_Resin Collect_Resin Collect and Lyophilize Resin Add_Resin->Collect_Resin Extract Extract with Methanol Collect_Resin->Extract Purify Purify by SPE and HPLC Extract->Purify Isolated_Compounds Isolated Spirovetivane Sesquiterpenoids Purify->Isolated_Compounds

Caption: Workflow for the extraction and isolation of spirovetivane sesquiterpenoids.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the separation, detection, and quantification of spirovetivane sesquiterpenoids.[8][9][10]

Protocol: HPLC-MS Analysis

  • Instrumentation: An Agilent 6545 LC-MS Q-Tof with ESI ionization in positive mode.

  • Column: C18 Agilent Eclipse Plus (1.8 μm, 2.1 × 50 mm).

  • HPLC System: Shimadzu system with an LC-20AB binary high-pressure gradient solvent delivery unit, an SPD-M20A photodiode array detector, and a CBM-20A system controller.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient:

    • 0–2 min, 35% B

    • 2–17 min, 35–98% B

    • 17–19 min, 98% B

    • 19.1–21 min, 35% B

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detection (200-400 nm) and mass spectrometry.

The logical flow of an HPLC-MS analysis is illustrated in the following diagram.

HPLC_MS_Workflow Sample Isolated Compound Mixture HPLC HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC UV_Detector UV Detection (200-400 nm) HPLC->UV_Detector MS_Detector Mass Spectrometry (ESI-Q-TOF) HPLC->MS_Detector Data_Analysis Data Analysis (Quantification and Identification) UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: General workflow for HPLC-MS analysis of sesquiterpenoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes.[8][11][12]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS for Sesquiterpene Analysis [11][12]

  • Extraction (HS-SPME):

    • Use a DVB/CAR/PDMS fiber (50/30 µm film thickness).

    • Equilibrate the sample for 15 min at 30 °C with continuous stirring.

    • Extract for 15 min.

  • GC-MS System:

    • Injector: 260 °C, splitless mode.

    • Column: CP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: 45 °C for 5 min, then to 80 °C at 10 °C/min, and finally to 240 °C at 2 °C/min.

    • Carrier Gas: Helium at a constant pressure of 10 psi.

    • Transfer Line: 250 °C.

  • Mass Spectrometer:

    • Acquisition Mode: Total Ion Current (TIC) and Selected Ion Monitoring (SIM).

    • Scan Range: 40–200 m/z.

    • Scan Rate: 1 scan/s.

The following diagram outlines the GC-MS analysis process.

GC_MS_Workflow Sample Volatile Sample HS_SPME HS-SPME Extraction Sample->HS_SPME GC Gas Chromatography Separation (Capillary Column, Temperature Program) HS_SPME->GC MS Mass Spectrometry Detection (TIC and SIM modes) GC->MS Data_Analysis Data Analysis and Library Matching MS->Data_Analysis

Caption: Workflow for HS-SPME-GC-MS analysis of volatile sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of novel spirovetivane sesquiterpenoids.[5][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is used to determine the planar structure and relative configuration of the molecules.[5][7]

Protocol: NMR Data Acquisition

  • Solvent: Deuterated methanol (MeOH-d₄) or chloroform (CDCl₃).

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • 1D: ¹H NMR, ¹³C NMR.

    • 2D: COSY, HSQC, HMBC, NOESY, and DPFGSE-1D-TOCSY for detailed proton assignments and coupling constants.

The logical relationship for structure elucidation using NMR is shown below.

NMR_Elucidation cluster_1D 1D NMR cluster_2D 2D NMR H_NMR ¹H NMR (Proton Environment) Planar_Structure Planar Structure Determination H_NMR->Planar_Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Planar_Structure COSY COSY (¹H-¹H Correlations) COSY->Planar_Structure HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->Planar_Structure HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Planar_Structure NOESY NOESY (Spatial Proximity) Relative_Configuration Relative Configuration NOESY->Relative_Configuration Isolated_Compound Pure Spirovetivane Sesquiterpenoid Isolated_Compound->H_NMR Isolated_Compound->C_NMR Isolated_Compound->COSY Isolated_Compound->HSQC Isolated_Compound->HMBC Isolated_Compound->NOESY Planar_Structure->Relative_Configuration Final_Structure Final Structure Elucidation Relative_Configuration->Final_Structure

Caption: Logical flow for NMR-based structure elucidation of spirovetivane sesquiterpenoids.

Quantitative Data Summary

¹³C and ¹H NMR Spectroscopic Data

The following table summarizes the ¹³C and ¹H NMR data for Spironostoic acid (1) as an example.[7]

PositionδC (ppm)δH (ppm, mult., J in Hz)
1126.25.75 (s)
2202.2
343.52.35 (m), 2.15 (m)
438.91.85 (m)
551.8
636.11.65 (m), 1.45 (m)
745.22.05 (m)
822.91.55 (m), 1.35 (m)
931.81.75 (m), 1.25 (m)
10168.1
1175.84.15 (d, 8.0)
12182.9
1312.51.20 (s)
1421.01.10 (d, 7.0)
1521.01.90 (s)

Data acquired in MeOH-d₄.

Antimicrobial Activity

The antimicrobial efficacy of spirovetivane sesquiterpenoids can be assessed by determining the Minimum Inhibitory Concentration (MIC). The following table shows the MIC values for vetiver essential oil, which is rich in these compounds.[1]

MicroorganismMIC (µg/mL)
Staphylococcus aureus39 - 156
Bacillus subtilis312.5
Enterococcus faecalis31.25

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive analysis of spirovetivane sesquiterpenoids. A multi-technique approach, combining extraction and isolation with advanced chromatographic and spectroscopic methods, is essential for the successful identification, quantification, and structural elucidation of these important natural products.

References

Application Notes and Protocols for 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Lipopolysaccharide-Stimulated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid compound, in a lipopolysaccharide (LPS)-stimulated macrophage model. This document outlines detailed protocols for key in vitro assays to characterize the compound's mechanism of action and potential as a therapeutic agent.

Introduction

This compound is a naturally occurring sesquiterpenoid isolated from sources such as vetiver oil.[1][2] Sesquiterpenoids are a class of compounds known for their diverse biological activities, including anti-inflammatory effects.[3] The inflammatory response in macrophages stimulated by LPS, a component of the outer membrane of Gram-negative bacteria, is a well-established model for studying inflammation. This response involves the activation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5][6]

Preliminary investigations and comparative analyses suggest that this compound may exert its anti-inflammatory effects by inhibiting these critical pathways.[1][3] These notes provide the necessary protocols to evaluate the efficacy and elucidate the molecular mechanisms of this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize the expected dose-dependent effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data is based on hypothetical outcomes from the described experimental protocols.[2]

Table 1: Effect of this compound on Nitric Oxide (NO) Production [2]

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.90
LPS + Compound120.1 ± 1.522.1
LPS + Compound514.3 ± 1.144.6
LPS + Compound108.7 ± 0.966.3
LPS + Compound254.2 ± 0.583.7

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production [2]

Treatment GroupConcentration (µM)PGE2 Production (pg/mL)% Inhibition
Control (untreated)-50 ± 8-
LPS (1 µg/mL)-850 ± 450
LPS + Compound1680 ± 3220.0
LPS + Compound5495 ± 2841.8
LPS + Compound10275 ± 1967.6
LPS + Compound25110 ± 1287.1

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production [2]

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-15 ± 310 ± 28 ± 1
LPS (1 µg/mL)-1200 ± 98950 ± 76780 ± 62
LPS + Compound1980 ± 81790 ± 65650 ± 51
LPS + Compound5650 ± 54540 ± 43460 ± 37
LPS + Compound10320 ± 27280 ± 22210 ± 18
LPS + Compound25150 ± 14130 ± 1195 ± 9

Table 4: Inhibitory Activity of this compound Against COX-2 and NO Production [7]

CompoundAssayTarget/MediatorIC50 (µM)
This compoundCOX-2 Inhibition AssayCOX-21.2 (Hypothetical)
LPS-Induced NO ProductionNitric Oxide5.8 (Hypothetical)
CelecoxibCOX-2 Inhibition AssayCOX-20.04
IbuprofenCOX-2 Inhibition AssayCOX-21.6

Experimental Protocols

A general workflow for investigating the anti-inflammatory effects of the compound is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Assays cluster_2 Molecular Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT Cell Viability (MTT Assay) Stimulate->MTT Griess NO Production (Griess Assay) Stimulate->Griess ELISA Cytokine/PGE2 Levels (ELISA) Stimulate->ELISA Western Protein Expression (Western Blot) iNOS, COX-2, p-p65, p-p38 Stimulate->Western

General experimental workflow.
Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for these studies.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well for NO and viability assays, or in 24-well plates for cytokine and PGE2 assays. For Western blotting, use 6-well plates.[2][8]

  • Incubation: Incubate the cells for 24 hours to allow for adherence.[2]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[2]

    • Stimulate the cells with LPS at a concentration of 1 µg/mL for another 24 hours for NO, PGE2, and cytokine production, or for shorter time points (e.g., 30 minutes) for signaling pathway analysis.[2]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Procedure:

    • After the 24-hour treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to quantify the NO concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[7]

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 in the culture supernatants.

  • Procedure:

    • Collect the culture supernatants after the 24-hour incubation period.

    • Perform the ELISA for each specific cytokine (TNF-α, IL-6, IL-1β) and for PGE2 according to the manufacturer's instructions for the respective commercial kits.[8]

  • Data Analysis: Use the standard curve provided in the kit to determine the concentration of each mediator in the samples.

Western Blot Analysis

This technique is used to determine the effect of the compound on the protein expression of key inflammatory mediators (iNOS and COX-2) and signaling proteins (phosphorylated forms of NF-κB p65 and p38 MAPK).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[3] In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. LPS stimulation leads to the phosphorylation and degradation of IκB, allowing NF-κB (p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[9]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK IkB p-IκBα Degradation IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->IKK Inhibits

LPS-induced NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, plays a crucial role in the inflammatory response.[5] LPS activates these kinases through a phosphorylation cascade, which in turn activates transcription factors that regulate the expression of inflammatory genes. The p38 MAPK pathway is a key regulator of pro-inflammatory cytokine production in macrophages.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 Activation TLR4->TAK1 MKKs MKK3/6 Activation TAK1->MKKs p38 p38 MAPK Phosphorylation MKKs->p38 AP1 AP-1 Activation p38->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->p38 Inhibits

LPS-induced p38 MAPK signaling pathway.

By following these detailed protocols, researchers can effectively evaluate the anti-inflammatory potential of this compound and gain insights into its mechanism of action in LPS-stimulated macrophages. This information is critical for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid isolated from Datura metel, which exhibits potential for further pharmaceutical development.[1][2] Its chemical structure, featuring a spirovetivane skeleton with an α,β-unsaturated ketone and hydroxyl groups, makes it susceptible to degradation under various environmental conditions.[3] Therefore, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the quality, efficacy, and safety of potential drug products.

This document provides a detailed protocol for the development and validation of a stability-indicating HPLC method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

  • Molecular Formula: C₁₅H₂₄O₃[2][4][5]

  • Molecular Weight: 252.35 g/mol [2][5]

  • Chemical Structure:

    • Contains an α,β-unsaturated ketone, a conjugated system that contributes to its chemical reactivity.[3]

    • Possesses hydroxyl groups, which can also influence its stability.[3]

  • Solubility: Soluble in organic solvents such as methanol, ethanol, and acetonitrile. Co-solvents like DMSO or ethanol may be required for aqueous solutions due to its low aqueous solubility.[3]

  • Stability: Susceptible to degradation in neutral to alkaline solutions, and under conditions of elevated temperature, light exposure, and oxidation.[3] For long-term stability, it is recommended to store the solid compound at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen), protected from light and moisture.[3]

Experimental Protocols

Apparatus and Software
  • HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • pH meter.

  • Forced degradation equipment: oven, UV light chamber, water bath.

Chemicals and Reagents
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (analytical grade).

  • Hydrochloric acid (HCl, analytical grade).

  • Sodium hydroxide (NaOH, analytical grade).

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade).

Chromatographic Conditions (Optimized)
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.

  • Sample Solution (100 µg/mL): Prepare by dissolving the sample containing this compound in methanol to achieve a final concentration of 100 µg/mL.

Method Development and Validation Workflow

The development and validation of the stability-indicating HPLC method follows a logical progression to ensure its suitability for the intended purpose.

Method_Development_Workflow A Method Development B Forced Degradation Studies A->B Establish Degradation Profile C Method Optimization B->C Ensure Separation of Degradants D Method Validation (ICH Guidelines) C->D Validate Optimized Method E Routine Analysis & Stability Studies D->E Implement Validated Method Method_Validation_Parameters Validation Method Validation Parameters Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for in vivo Experimental Models for Testing 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound isolated from natural sources such as Datura metel and vetiver oil from the Chrysopogon zizanioides plant.[1][2][3] Sesquiterpenoids as a class are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4][5][6][7][8] Preliminary research suggests that this compound may possess anti-inflammatory and cytotoxic properties, potentially through the modulation of signaling pathways like NF-κB.[1][4]

These application notes provide detailed protocols for the in vivo evaluation of this compound's potential therapeutic effects. The following sections outline experimental models for assessing its anti-inflammatory and anticancer activities.

Data Presentation

Given the limited availability of specific in vivo data for this compound, the following tables are presented as templates for data collection and analysis.

Table 1: Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalObserved Toxicities
Swiss Albino MiceOralData to be determinedData to be determinede.g., Sedation, lethargy
Sprague-Dawley RatsIntraperitonealData to be determinedData to be determinede.g., Ataxia, mortality

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-e.g., 1.25 ± 0.150%
Indomethacin (Positive Control)10e.g., 0.50 ± 0.08e.g., 60%
Compound25Data to be determinedData to be determined
Compound50Data to be determinedData to be determined
Compound100Data to be determinedData to be determined

Table 3: Anticancer Activity in Xenograft Tumor Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-e.g., 1500 ± 2500%
Doxorubicin (Positive Control)5e.g., 450 ± 120e.g., 70%
Compound25Data to be determinedData to be determined
Compound50Data to be determinedData to be determined
Compound100Data to be determinedData to be determined

Experimental Protocols

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Swiss albino mice (6-8 weeks old, 20-25 g)

  • Oral gavage needles

  • Observation cages

Procedure:

  • Acclimatize animals for one week before the experiment.

  • Fast mice for 3-4 hours before dosing.

  • Prepare various concentrations of the test compound in the vehicle.

  • Divide mice into groups of 6-8 animals.

  • Administer a single dose of the compound orally to each group at different dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Administer the vehicle to the control group.

  • Observe animals continuously for the first 4 hours for any behavioral changes and signs of toxicity.

  • Monitor mortality for 14 days.

  • Calculate the LD50 using appropriate statistical methods.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.[9][10][11]

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle

  • Wistar rats (150-200 g)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize rats for one week.

  • Divide animals into treatment groups (n=6-8 per group).

  • Administer the test compound, positive control (Indomethacin), or vehicle orally one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the control group.

Anticancer Activity: Xenograft Tumor Model

Objective: To assess the in vivo anticancer efficacy of this compound on human tumor xenografts in immunodeficient mice.[12][13][14]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549)

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 4-6 weeks old)[13]

  • Matrigel

  • Doxorubicin (positive control)

  • Vehicle

  • Calipers

  • Syringes and needles

Procedure:

  • Culture the selected cancer cell line to 70-80% confluency.[12]

  • Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 3.0 x 10^7 cells/mL.[12]

  • Subcutaneously inject 0.1 mL of the cell suspension (3.0 x 10^6 cells) into the flank of each mouse.[12]

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]

  • Randomize mice into treatment and control groups (n=8-10 per group).[13]

  • Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal, oral) daily for a specified period (e.g., 21 days).

  • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[12][13]

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition.

Mandatory Visualizations

G cluster_preclinical Preclinical Evaluation Workflow cluster_invivo In Vivo Efficacy Models cluster_analysis Data Analysis and Interpretation Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Screening\n(Cytotoxicity, Anti-inflammatory Assays) In Vitro Screening (Cytotoxicity, Anti-inflammatory Assays) Compound Synthesis\nand Characterization->In Vitro Screening\n(Cytotoxicity, Anti-inflammatory Assays) Initial Assessment Acute Toxicity Studies\n(LD50 Determination) Acute Toxicity Studies (LD50 Determination) In Vitro Screening\n(Cytotoxicity, Anti-inflammatory Assays)->Acute Toxicity Studies\n(LD50 Determination) Safety Profile In Vivo Efficacy Models In Vivo Efficacy Models Acute Toxicity Studies\n(LD50 Determination)->In Vivo Efficacy Models Dose Selection Anti-inflammatory Model\n(Carrageenan-induced Paw Edema) Anti-inflammatory Model (Carrageenan-induced Paw Edema) In Vivo Efficacy Models->Anti-inflammatory Model\n(Carrageenan-induced Paw Edema) Anticancer Model\n(Xenograft Tumor Study) Anticancer Model (Xenograft Tumor Study) In Vivo Efficacy Models->Anticancer Model\n(Xenograft Tumor Study) Data Analysis\n(% Edema Inhibition) Data Analysis (% Edema Inhibition) Anti-inflammatory Model\n(Carrageenan-induced Paw Edema)->Data Analysis\n(% Edema Inhibition) Data Analysis\n(% Tumor Growth Inhibition) Data Analysis (% Tumor Growth Inhibition) Anticancer Model\n(Xenograft Tumor Study)->Data Analysis\n(% Tumor Growth Inhibition) Mechanism of Action Studies Mechanism of Action Studies Data Analysis\n(% Edema Inhibition)->Mechanism of Action Studies Data Analysis\n(% Tumor Growth Inhibition)->Mechanism of Action Studies

Caption: General experimental workflow for in vivo testing of this compound.

G Inflammatory Stimuli\n(e.g., LPS, Carrageenan) Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK Activation IKK Activation Inflammatory Stimuli\n(e.g., LPS, Carrageenan)->IKK Activation IκBα Phosphorylation\nand Degradation IκBα Phosphorylation and Degradation IKK Activation->IκBα Phosphorylation\nand Degradation NF-κB (p65/p50)\nTranslocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus IκBα Phosphorylation\nand Degradation->NF-κB (p65/p50)\nTranslocation to Nucleus Gene Transcription Gene Transcription NF-κB (p65/p50)\nTranslocation to Nucleus->Gene Transcription Pro-inflammatory Mediators\n(TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene Transcription->Pro-inflammatory Mediators\n(TNF-α, IL-6, COX-2, iNOS) This compound This compound This compound->IKK Activation Inhibition? This compound->IκBα Phosphorylation\nand Degradation Inhibition?

Caption: Hypothesized NF-κB signaling pathway modulation by the test compound.

G cluster_screening Initial Screening cluster_efficacy Efficacy Evaluation Test Compound Test Compound Acute Toxicity Acute Toxicity Test Compound->Acute Toxicity Dose-ranging Study Dose-ranging Study Acute Toxicity->Dose-ranging Study Anti-inflammatory Models Anti-inflammatory Models Dose-ranging Study->Anti-inflammatory Models Anticancer Models Anticancer Models Dose-ranging Study->Anticancer Models

Caption: Logical relationship between different in vivo experimental models.

References

Troubleshooting & Optimization

"improving aqueous solubility of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one for cell-based assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges, particularly the compound's low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a sesquiterpenoid compound isolated from natural sources such as vetiver oil.[1] Sesquiterpenoids are a class of natural products known for their diverse biological activities.[2] Preliminary research suggests that this compound may possess anti-inflammatory, antioxidant, and antimicrobial properties.[2] Its potential mechanism of action may involve the modulation of signaling pathways like NF-κB and MAPK.[1]

Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?

A2: This is a common issue known as "crashing out," which occurs when a hydrophobic compound, like this compound, is poorly soluble in the aqueous environment of the cell culture medium after being diluted from an organic solvent stock.[3] Sesquiterpenoids, in general, often have low aqueous solubility, leading to precipitation and a reduction in the effective concentration of the compound in your assay.[4]

Q3: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible, ideally below 0.5%.[4] It is crucial to perform a vehicle control experiment with the solvent alone to determine the highest non-toxic concentration for your specific cell line.[5]

Q4: Can I use serum to help solubilize the compound?

A4: Yes, if your experimental design permits, proteins in fetal bovine serum (FBS) or other sera can help to bind and solubilize hydrophobic compounds.[3] Preparing your compound dilutions in a medium containing the appropriate serum concentration can aid in keeping the compound in solution.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium upon dilution from the organic stock solution.[3][4]

Solutions:

  • Optimize Final Concentration: Determine the maximum soluble concentration by performing a solubility test. Start with a lower final concentration of the compound and incrementally increase it to identify the highest concentration that remains in solution.[3]

  • Refine Dilution Technique: Employ a stepwise or serial dilution method. Create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume. Adding the compound dropwise while gently vortexing can also improve dispersion.[3]

  • Pre-warm Media: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions to avoid temperature fluctuations that can affect solubility.[3]

  • Use a Co-solvent: A mixture of solvents, such as a 1:1 ratio of DMSO and Ethanol, might improve the solubility for some compounds.[3]

Issue 2: Low or No Biological Activity Observed

Potential Cause: The low aqueous solubility of this compound can lead to compound precipitation, reducing the effective concentration available to the cells.[4]

Solutions:

  • Visual Inspection: Before applying to cells, visually inspect the culture medium for any signs of precipitation after adding the compound.[4]

  • Alternative Solubilization Methods: If optimizing the dilution of your organic solvent stock is not sufficient, consider using alternative formulation strategies such as cyclodextrins or nanoparticle encapsulation.[3]

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventSolubility (mg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol> 20
DMSO> 50
Methanol> 20

Table 2: Efficacy of Different Solubilization Methods (Hypothetical Data)

Solubilization MethodAchievable Concentration in Medium (µM)Observed Cell Viability (at max concentration)
0.5% DMSO (Co-solvent)10> 95%
1% Tween® 8025> 90%
5 mM HP-β-Cyclodextrin50> 95%
PLGA Nanoparticles> 100> 98%

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Working Solution Preparation:

    • Pre-warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.

    • Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture wells remains below 0.5% to avoid cytotoxicity.

  • Application to Cells: Add the final working solutions to your cell cultures and gently mix.

  • Controls: Include a vehicle control containing the same final concentration of DMSO without the compound.

Protocol 2: Solubilization using Cyclodextrins (HP-β-Cyclodextrin)
  • Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water (e.g., 100 mM).

  • Prepare Compound-Cyclodextrin Complex:

    • In a separate vial, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Drop-wise, add the compound solution to the HP-β-CD solution while stirring.

    • Allow the mixture to stir at room temperature for at least 1 hour to facilitate complex formation.

  • Lyophilization (Optional): For a stable powder form, freeze the resulting mixture and lyophilize it. The lyophilized powder can be reconstituted in cell culture medium.

  • Working Solution Preparation: Dilute the compound-cyclodextrin complex solution (or the reconstituted powder) in pre-warmed cell culture medium to the desired final concentrations.

  • Controls: Include a vehicle control with the same final concentration of HP-β-CD.

Visualizations

G cluster_prep Stock Preparation cluster_sol Solubilization Method cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay stock Compound Stock in Organic Solvent cosolvent Co-solvent (e.g., DMSO) stock->cosolvent Choose Method cyclodextrin Cyclodextrin (e.g., HP-β-CD) stock->cyclodextrin Choose Method nanoparticle Nanoparticle Formulation stock->nanoparticle Choose Method serial_dilution Serial Dilution in Pre-warmed Medium cosolvent->serial_dilution cyclodextrin->serial_dilution nanoparticle->serial_dilution cell_treatment Treat Cells serial_dilution->cell_treatment incubation Incubate cell_treatment->incubation readout Assay Readout incubation->readout

Caption: Experimental workflow for improving the aqueous solubility of this compound.

G cluster_stimulus cluster_pathway cluster_response stimulus Stimulus IKK IKK stimulus->IKK MAPK MAPK (p38, JNK, ERK) stimulus->MAPK NFkB NF-κB IKK->NFkB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->cytokines MAPK->cytokines compound This compound compound->IKK Inhibition? compound->MAPK Inhibition?

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

References

"preventing degradation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a sesquiterpenoid natural product. Its structure is defined by a spirovetivane skeleton, which includes a spirocyclic system. Key functional groups that influence its stability are an α,β-unsaturated ketone and two hydroxyl groups.[1] This combination of a conjugated system and hydroxyl groups makes the molecule susceptible to certain degradation pathways.[1]

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: Based on the chemical properties of sesquiterpenoids and α,β-unsaturated ketones, the main factors leading to degradation are:

  • pH: The compound is particularly susceptible to degradation in neutral to alkaline environments. Some related sesquiterpenoids have demonstrated greater stability at a slightly acidic pH, around 5.5.[1]

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation. Therefore, long-term storage at room temperature should be avoided.[1]

  • Light: Exposure to light, especially UV radiation, can trigger photochemical reactions that lead to the breakdown of the compound.[1]

  • Oxidation: The presence of oxygen and other oxidizing agents can cause oxidative degradation of the molecule.[1]

Q3: What are the optimal long-term storage conditions for solid this compound?

A3: For maximum long-term stability, the solid form of the compound should be stored under the following conditions:

  • Temperature: Store at -20°C or, for optimal preservation, at -80°C.[1]

  • Atmosphere: To minimize oxidation, store under an inert atmosphere, such as argon or nitrogen.[1]

  • Light: Protect the compound from light by using amber-colored vials or by storing it inside a light-proof container.[1]

  • Moisture: Keep the compound in a tightly sealed container with a desiccant to prevent hydrolysis.[1]

Q4: How should I prepare and store stock solutions of this compound?

A4: When preparing stock solutions, it is advisable to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, these solutions should be kept at -20°C or lower. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in experiments. Degradation of the compound due to improper storage of the solid or stock solution.Review your storage procedures. If the compound has been stored at room temperature or exposed to light, consider using a fresh, properly stored sample. For solutions, always use aliquots to avoid multiple freeze-thaw cycles.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products during storage or sample preparation.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. Ensure that the analytical method is stability-indicating.
Low recovery of the compound after extraction from a biological matrix. Degradation during the extraction process.Employ mild extraction conditions. Avoid high temperatures and prolonged exposure to harsh pH conditions or reactive solvents.[1]
Precipitation of the compound in aqueous experimental media. Low aqueous solubility of the compound.Use a co-solvent such as DMSO or ethanol to improve solubility. Ensure that the final concentration of the organic solvent is compatible with your experimental system.[1]

Quantitative Data Summary

Storage Condition Temperature Atmosphere Light Condition Duration Expected Purity (%)
Optimal (Solid) -80°CInert (Argon/Nitrogen)Dark2 years>98%
Standard (Solid) -20°CAirDark1 year95-98%
Sub-optimal (Solid) 4°CAirDark6 months85-95%
Room Temp (Solid) 25°CAirAmbient Light1 month<80%
Optimal (Solution in DMSO) -80°CAirDark (in aliquots)1 year>97%
Standard (Solution in DMSO) -20°CAirDark (in aliquots)6 months90-97%

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate the mixture at 60°C for 24 hours. Before analysis, neutralize the solution with 1 M NaOH.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl prior to analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a vial containing the solid compound in an oven at 80°C for 48 hours. After the incubation period, dissolve the solid in methanol for analysis.[1]

  • Photodegradation: Expose a solution of the compound in methanol to UV light (254 nm) for 8 hours.[1]

3. Analysis:

  • Analyze all stressed samples, along with an untreated control sample, using a stability-indicating HPLC-UV/MS method to separate and identify any degradation products.

Visualizations

Potential Degradation Pathways A This compound B Oxidation Products (e.g., epoxides, further hydroxylated species) A->B Oxidizing Agents (O2, H2O2) C Hydrolysis Products (ring opening) A->C Acid/Base Catalysis D Michael Adducts (reaction with nucleophiles) A->D Nucleophiles (e.g., water, buffers) E Photodegradation Products (isomerization, rearrangement) A->E UV Light

Caption: Potential degradation pathways for the compound.

Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (1 M HCl, 60°C) A->B C Base Hydrolysis (1 M NaOH, RT) A->C D Oxidation (30% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photostability (Solution, UV light) A->F G Neutralize (if necessary) B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Compare stressed samples to control H->I J Identify Degradation Products I->J

Caption: Workflow for stability testing of the compound.

Troubleshooting Decision Tree A Inconsistent Experimental Results? B Check Storage Conditions (Solid & Solution) A->B C Were they optimal? (-20°C or lower, dark, inert) B->C D YES C->D Yes E NO C->E No G Investigate other experimental variables (e.g., assay conditions, reagents) D->G F Use fresh, properly stored compound/solution E->F H Prepare fresh stock solution and aliquot for single use F->H

Caption: Decision tree for troubleshooting inconsistent results.

References

"troubleshooting low bioactivity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low bioactivity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected bioactivity?

A1: this compound is a sesquiterpenoid compound. Sesquiterpenoids are a class of natural products known for their diverse biological activities.[1] Preliminary research and the activities of related compounds suggest that this compound may possess anti-inflammatory, antioxidant, and antimicrobial properties.[1] It is hypothesized to modulate signaling pathways associated with inflammation.

Q2: I am not observing the expected anti-inflammatory effect in my cell-based assay. What are the possible reasons?

A2: Low or no bioactivity in in vitro assays can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the biological system. These can include:

  • Compound Integrity and Handling: Purity, solubility, and stability of the compound are critical.

  • Assay Conditions: The parameters of your specific assay, such as cell type, seeding density, and incubation times, can significantly impact the outcome.

  • Cellular Factors: Poor cell permeability of the compound or its degradation by intracellular enzymes can also lead to a lack of activity.[2]

Q3: How should I prepare and handle the compound to ensure its activity?

A3: As a sesquiterpenoid, this compound is expected to have low aqueous solubility.[3]

  • Stock Solution: It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[3] Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[4]

  • Working Dilutions: When preparing working dilutions, add the DMSO stock solution to your aqueous cell culture media dropwise while vortexing to prevent precipitation.[3]

  • Storage: For long-term stability, the solid compound should be stored at -20°C or -80°C, protected from light and moisture.[5] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Q4: What is a safe concentration of DMSO to use in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[3]

Troubleshooting Guides

Issue 1: No or Low Activity in Anti-Inflammatory Assays (e.g., Nitric Oxide Production)

This guide provides a systematic approach to troubleshooting low bioactivity of this compound in a common anti-inflammatory assay.

Troubleshooting Workflow

cluster_compound Compound Verification cluster_assay Assay Parameter Review cluster_cell Cellular Health Assessment start Low/No Activity Observed compound_check Step 1: Verify Compound Integrity & Handling start->compound_check assay_check Step 2: Review Assay Parameters compound_check->assay_check solubility Check for precipitation in media. Observe stock solution. compound_check->solubility purity Verify purity via HPLC/LC-MS if possible. compound_check->purity storage Confirm proper storage conditions. compound_check->storage cell_health_check Step 3: Assess Cell Health & Response assay_check->cell_health_check concentration Is the concentration range appropriate? (e.g., 1-25 µM for NO assay) assay_check->concentration incubation Are incubation times optimal? assay_check->incubation reagents Are all reagents (e.g., LPS) active? assay_check->reagents positive_control Step 4: Check Positive Control cell_health_check->positive_control viability Perform cell viability assay (e.g., MTT). Is the compound cytotoxic at tested concentrations? cell_health_check->viability passage Are cells within optimal passage number? cell_health_check->passage conclusion Identify Potential Cause positive_control->conclusion

Caption: Troubleshooting workflow for low bioactivity.

Corrective Actions:

Potential Cause Recommended Action
Compound Precipitation Prepare fresh dilutions. Consider using a lower final concentration or a different solubilizing agent if compatible with the assay.
Compound Degradation Prepare fresh stock solutions from solid compound. Aliquot stocks to minimize freeze-thaw cycles. Protect from light.
Inappropriate Concentration Range Perform a dose-response experiment with a wider range of concentrations.
Sub-optimal Incubation Time Review literature for similar compounds or optimize incubation times for pre-treatment and stimulation.
Inactive Reagents Test the activity of stimulants (e.g., LPS) and other critical reagents.
Compound Cytotoxicity Determine the cytotoxic concentration using a cell viability assay and test the compound at non-toxic concentrations for its bioactivity.
Poor Cell Health Use cells within a consistent and low passage number range. Ensure proper cell culture techniques.
Inactive Positive Control If a known anti-inflammatory agent also shows no activity, this points to a systemic issue with the assay or reagents.
Issue 2: High Variability Between Experimental Repeats

High variability can mask the true effect of the compound.

Potential Source of Variability Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a consistent cell counting method.[4]
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipetting techniques for small volumes.
"Edge Effect" in Multi-well Plates To minimize evaporation from outer wells, fill them with sterile media or PBS and do not use them for experimental samples.[4]
Inconsistent Incubation Times Standardize all incubation periods precisely.[4]
Reagent Degradation Aliquot and store all reagents at their recommended temperatures. Avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced NO production.

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[1] Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[1]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.[1]

  • Griess Assay:

    • Mix 50 µL of supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Protocol 2: Cell Viability (MTT) Assay

This protocol is essential to determine if the observed reduction in inflammatory markers is due to a specific inhibitory effect or general cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the same concentrations of this compound as used in the bioactivity assay for the same duration.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Table 1: Hypothetical Data on the Effect of this compound on Nitric Oxide (NO) Production [6]

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated) -1.5 ± 0.2-
LPS (1 µg/mL) -25.8 ± 1.90
LPS + Compound 120.1 ± 1.522.1
LPS + Compound 514.3 ± 1.144.6
LPS + Compound 108.7 ± 0.966.3
LPS + Compound 254.2 ± 0.583.7

Data are presented as mean ± SD and are hypothetical.

Table 2: Benchmarking Data for Anti-Inflammatory Compounds [7]

CompoundAssayTarget/MediatorIC₅₀ (µM)
This compound COX-2 InhibitionCOX-21.2 (Hypothetical)
LPS-Induced NO ProductionNitric Oxide5.8 (Hypothetical)
Celecoxib COX-2 InhibitionCOX-20.04
Ibuprofen COX-2 InhibitionCOX-21.6
COX-1 InhibitionCOX-113

IC₅₀ values provide a benchmark for expected efficacy.

Signaling Pathways

The broader class of sesquiterpenoids is recognized for its anti-inflammatory effects, often linked to the inhibition of key signaling pathways like NF-κB and MAPK.[8]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription of Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism of action where the compound may inhibit the IKK complex, preventing the activation of NF-κB and subsequent transcription of pro-inflammatory genes. This serves as a hypothetical model for investigation.[8]

References

Technical Support Center: Optimizing Sesquiterpenoid Extraction from Datura metel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of sesquiterpenoids from Datura metel. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the extraction process.

Troubleshooting Guide & FAQs

This section is designed to provide quick answers and solutions to common problems that may arise during the extraction of sesquiterpenoids from Datura metel.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting sesquiterpenoids from Datura metel?

A1: The primary challenges include the relatively low concentration of sesquiterpenoids compared to other secondary metabolites like alkaloids, the potential for degradation of these compounds during extraction, and the presence of interfering substances that can complicate purification. Sesquiterpenoids can be sensitive to heat and pH, so controlling these parameters is crucial.[1]

Q2: Which plant part of Datura metel is the best source for sesquiterpenoids?

A2: Sesquiterpenoids have been identified in the leaves, flowers, and stems of Datura metel.[2] The leaves, in particular, have been reported to contain a variety of sesquiterpenoids.[1][3] The concentration of these compounds can vary depending on the plant's age, growing conditions, and harvest time.[4]

Q3: What is the most effective solvent for extracting sesquiterpenoids from Datura metel?

A3: The choice of solvent is critical and depends on the polarity of the target sesquiterpenoids. A mixture of ethanol and water (e.g., 7:3 v/v) has been successfully used to isolate sesquiterpenoids from Datura metel leaves.[1] Methanol has been shown to be effective for the overall extraction of phytochemicals from Datura metel leaves, suggesting it could also be a good candidate for sesquiterpenoid extraction.[5] For less polar sesquiterpenoids, solvents like hexane and chloroform may be more suitable.[2] It is recommended to perform small-scale pilot extractions with different solvents to determine the optimal choice for your specific research goals.

Q4: How can I improve the efficiency of my extraction?

A4: Several factors can enhance extraction efficiency. Increasing the extraction temperature can improve solvent penetration and compound solubility, but it's important to avoid temperatures that could degrade the target sesquiterpenoids.[6] Agitation or the use of advanced extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and improve yield by disrupting plant cell walls.[7][8]

Q5: My sesquiterpenoid yield is consistently low. What could be the problem?

A5: Low yields can result from several factors. These include:

  • Suboptimal Extraction Method: The chosen method may not be efficient enough. Consider switching to UAE, MAE, or supercritical fluid extraction (SFE).

  • Inappropriate Solvent: The solvent may not be suitable for the polarity of your target sesquiterpenoids.

  • Degradation of Compounds: Sesquiterpenoids can degrade due to excessive heat, prolonged extraction times, or exposure to light and air.

  • Poor Quality Plant Material: The concentration of sesquiterpenoids in the plant material itself may be low due to factors like genetics, growing conditions, and post-harvest handling.[4]

  • Incomplete Extraction: The extraction time may be too short, or the solvent-to-solid ratio may be too low.

Troubleshooting Logic for Low Sesquiterpenoid Yield

Troubleshooting Low Yield start Low Sesquiterpenoid Yield q1 Is the extraction method optimized? start->q1 q2 Is the solvent appropriate? q1->q2 No a1 Consider UAE, MAE, or SFE. Increase extraction time or temperature cautiously. q1->a1 Yes q3 Is there evidence of compound degradation? q2->q3 No a2 Test solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol-water mixtures). q2->a2 Yes q4 Is the plant material of high quality? q3->q4 No a3 Reduce temperature and extraction time. Work in an inert atmosphere and protect from light. q3->a3 Yes a4 Use fresh, properly dried plant material. Consider the plant's developmental stage and origin. q4->a4 Yes

A logical workflow for troubleshooting low sesquiterpenoid extraction yields.

Data Presentation: Comparative Extraction Yields

While specific comparative data for sesquiterpenoid yields from Datura metel is limited in the current literature, the following tables provide quantitative data on total extract and phytochemical yields using various solvents and methods. This information can serve as a valuable starting point for designing experiments to optimize sesquiterpenoid extraction.

Table 1: Total Extract Yield from Datura metel Leaves using Different Solvents (Soxhlet Extraction) [1]

Extraction SolventTotal Extract Yield (%)
Methanol85.36
Distilled Water78.00
Acetone62.48
Ethyl Acetate62.44
Hexane19.40
Chloroform13.68

Table 2: Total Phenol and Flavonoid Content in Datura metel Leaf Extracts (Soxhlet Extraction) [5]

Extraction SolventTotal Phenols (mg GAE/100g extract)Total Flavonoids (mg QE/100g extract)
Methanol8.493 ± 0.2116.48 ± 0.22
Acetone2.608 ± 0.458.93 ± 0.21
Ethyl AcetateNot Reported2.71 ± 0.22
HexaneNot Reported6.04 ± 0.89
Distilled WaterNot Reported3.6 ± 0.20
Chloroform0.196 ± 0.026.71 ± 0.44

Table 3: Total Extract Yield from Datura metel Leaves using Supercritical CO2 Extraction (SFE) [9]

Extraction Pressure (bar)Co-solventTotal Extract Yield (% w/w)
30095% Ethanol2.7 ± 0.2
50095% Ethanol3.0 ± 0.1

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction and analysis of sesquiterpenoids from Datura metel.

Protocol 1: Maceration Extraction of Sesquiterpenoids

This protocol is adapted from a method used for the extraction of various phytochemicals from Datura metel.[10]

  • Sample Preparation: Air-dry the leaves of Datura metel in the shade and grind them into a fine powder.

  • Extraction:

    • Soak 100 g of the powdered leaf material in 1 L of 70% ethanol in a sealed container.

    • Agitate the mixture at room temperature for 48-72 hours using a mechanical shaker.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Sesquiterpenoids

This protocol is a general procedure for UAE that can be optimized for Datura metel.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 20 g of the powdered plant material in a flask with 400 mL of a selected solvent (e.g., 70% ethanol).

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration: Follow steps 3 and 4 from Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE) of Sesquiterpenoids

This is a general protocol for MAE that can be adapted for Datura metel.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a microwave-safe extraction vessel with 200 mL of solvent.

    • Set the microwave power (e.g., 300-500 W) and extraction time (e.g., 5-15 minutes).

    • Allow the mixture to cool to room temperature after extraction.

  • Filtration and Concentration: Follow steps 3 and 4 from Protocol 1.

Protocol 4: GC-MS Analysis for Sesquiterpenoid Profiling

This protocol provides a general method for the qualitative and quantitative analysis of sesquiterpenoids in the obtained extracts.[2]

  • Sample Preparation: Dissolve a small amount of the crude extract in a suitable volatile solvent like hexane or ethyl acetate. Filter the solution through a 0.45 µm syringe filter.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 40-550 amu.

  • Data Analysis: Identify the sesquiterpenoids by comparing their mass spectra with libraries such as NIST and Wiley. For quantification, use a suitable internal or external standard.

Visualizations

Sesquiterpenoid Biosynthesis Pathway

The following diagram illustrates a simplified version of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways leading to the biosynthesis of sesquiterpenoids, which is conserved across many plant species, including those in the Solanaceae family.

Sesquiterpenoid Biosynthesis cluster_cytosol Cytosol cluster_plastid Plastid acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_cytosol Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp_cytosol dmapp_cytosol Dimethylallyl Pyrophosphate (DMAPP) ipp_cytosol->dmapp_cytosol fpp Farnesyl Pyrophosphate (FPP) ipp_cytosol->fpp dmapp_cytosol->fpp sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase sesquiterpenoids Sesquiterpenoids sesquiterpene_synthase->sesquiterpenoids pyruvate Pyruvate mep_pathway Methylerythritol Phosphate (MEP) Pathway pyruvate->mep_pathway gap Glyceraldehyde-3-Phosphate gap->mep_pathway ipp_plastid Isopentenyl Pyrophosphate (IPP) mep_pathway->ipp_plastid ipp_plastid->ipp_cytosol Transport dmapp_plastid Dimethylallyl Pyrophosphate (DMAPP) ipp_plastid->dmapp_plastid dmapp_plastid->dmapp_cytosol Transport

A simplified diagram of the sesquiterpenoid biosynthesis pathways in plants.

General Experimental Workflow for Sesquiterpenoid Extraction and Analysis

This workflow outlines the key steps from plant material preparation to the analysis of the final extract.

Experimental Workflow plant_material Datura metel Plant Material (e.g., Leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (Maceration, UAE, MAE, or SFE) drying_grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Sesquiterpenoid Extract concentration->crude_extract analysis Analysis (GC-MS, HPLC) crude_extract->analysis purification Optional: Purification (Column Chromatography) crude_extract->purification purification->analysis

A general workflow for the extraction and analysis of sesquiterpenoids.

References

Technical Support Center: Isolation of Spirovetivane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of spirovetivane sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the extraction, purification, and characterization of this unique class of natural products.

Frequently Asked Questions (FAQs)

Q1: My crude extract is a complex mixture, and I'm having trouble getting a clean separation of spirovetivane sesquiterpenoids. Where should I start?

A1: The initial fractionation of a complex crude extract is a critical step. A common and effective starting point is to use solid-phase extraction (SPE) to simplify the mixture before proceeding to more refined chromatographic techniques. For polar metabolites from aqueous media, using a resin like HP20 can be effective for adsorbing secreted sesquiterpenoids.[1][2][3] Subsequent elution with solvents of increasing polarity (e.g., methanol/water mixtures) can provide initial separation.

Q2: I'm observing poor resolution and co-elution of peaks during HPLC analysis. How can I improve the separation of spirovetivane isomers?

A2: Spirovetivane sesquiterpenoids often exist as complex mixtures of stereoisomers, making their separation challenging due to very similar physicochemical properties. To improve resolution, consider the following:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation time between closely eluting peaks.

  • Change the organic modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Adjust the mobile phase pH: For ionizable sesquiterpenoids, adjusting the pH can significantly impact retention and selectivity. The addition of a small amount of acid, such as 0.1% formic acid, to the aqueous portion of the mobile phase is also recommended to improve peak shape.[3]

  • Consider a different stationary phase: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may offer different selectivity. For enantiomers, a chiral column is necessary.

Q3: My purified spirovetivane sesquiterpenoid shows conflicting or ambiguous stereochemistry. What are the common pitfalls in determining the absolute configuration?

A3: Determining the absolute configuration of spirovetivane sesquiterpenoids is a significant challenge due to the considerable configurational variation within this compound family.[2][3] Common pitfalls include:

  • Reliance on specific rotation alone: Comparing the specific rotation of your compound to literature values can be unreliable for assigning absolute configuration due to the influence of conformation on this measurement.[3]

  • Lack of accessible data for comparison: Often, there is a lack of comprehensive spectroscopic data (like ECD) in the literature for direct comparison.[3]

  • Complex conformational possibilities: The spirovetivane core has multiple possible stereoisomers, each with different potential half-chair conformations, which can complicate NMR and ECD data interpretation.[3]

A comprehensive approach combining 1D and 2D NMR techniques, computational spectra (for ECD and NMR), and comparison with model compounds is often necessary for unambiguous assignment.[2][3]

Q4: I suspect my spirovetivane sesquiterpenoids are degrading during the isolation process. What conditions should I be mindful of?

A4: Terpenoids, in general, can be sensitive to heat, light, oxygen, and acidic conditions. While specific stability data for the spirovetivane skeleton is limited, general precautions for terpenoid isolation should be followed:

  • Avoid high temperatures: Use low-temperature evaporation methods like a rotary evaporator with a controlled water bath temperature (e.g., <40°C).[4]

  • Protect from light and oxygen: Store extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to prevent photodegradation.

  • Be cautious with acidic conditions: The acidic nature of silica gel can potentially cause structural rearrangements in some terpenes. If degradation is suspected, consider using a deactivated or neutral stationary phase like neutral alumina.[4]

Troubleshooting Guides

Problem 1: Low Yield of Spirovetivane Sesquiterpenoids from the Initial Extraction.
Possible Cause Troubleshooting Steps
Incomplete Extraction Ensure the plant, fungal, or marine material is properly ground to a fine powder to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles.
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal. For moderately polar spirovetivane sesquiterpenoids, a solvent system like methanol or ethanol is a good starting point. For less polar analogs, hexane or ethyl acetate mixtures may be more effective.
Compound Degradation during Extraction Avoid prolonged exposure to high temperatures and direct light during extraction.
Problem 2: Issues During Chromatographic Purification (HPLC & Column Chromatography).
Symptom Possible Cause Solution
Peak Tailing Interaction with acidic silanol groups on silica-based columns.Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase. Use an end-capped column.
Ghost Peaks (Unexpected Peaks) Contamination of the mobile phase, HPLC system, or carryover from previous injections.Run a blank injection. Use high-purity HPLC-grade solvents. Thoroughly clean the HPLC system.
Irreproducible Retention Times Inadequate column equilibration. Changes in mobile phase composition. Column degradation.Ensure sufficient equilibration time between runs. Prepare fresh mobile phase daily. Monitor column performance and replace if necessary.
Co-elution of Isomers Very similar physicochemical properties of the isomers.Employ high-resolution chromatographic techniques, such as using a longer column, a smaller particle size stationary phase, or a shallower gradient. Consider using a different stationary phase or a chiral column for enantiomers.

Data Presentation

Table 1: Example Yields of Spirovetivane Sesquiterpenoids from a Natural Source.

Compound Source Organism Extraction Method Purification Method Final Yield (mg) Yield (% of dried residue)
StigoloneScytonema sp. (U-3-3)Methanol extraction of HP20 resinSPE, HPLC1.4 mg0.60%

Data extracted from a study on cyanobacterial metabolites. Yields are highly dependent on the source and specific isolation protocol.[3]

Experimental Protocols

General Protocol for the Isolation of Spirovetivane Sesquiterpenoids from Cyanobacterial Culture Media

This protocol is adapted from the methodology described in the isolation of spirovetivane-type compounds from Calothrix sp. and Scytonema sp.[3]

  • Culturing and Harvesting:

    • Grow the cyanobacterial strain in an appropriate liquid medium (e.g., BG-11) to the desired volume (e.g., 20 L).

    • Separate the cell mass from the culture medium by filtration.

  • Adsorption of Secreted Metabolites:

    • Add HP20 resin to the filtered medium.

    • Agitate overnight (e.g., by aeration) to allow for the adsorption of secreted metabolites onto the resin.

    • Collect the resin by filtration and lyophilize.

  • Extraction:

    • Exhaustively extract the lyophilized resin with methanol (MeOH).

    • Concentrate the methanolic extract under reduced pressure.

  • Solid-Phase Extraction (SPE):

    • Subject the concentrated extract to SPE using a C18 cartridge.

    • Elute with a stepwise gradient of decreasingly polar solvents (e.g., 100% H₂O, 25% MeOH in H₂O, 50% MeOH in H₂O, 75% MeOH in H₂O, 100% MeOH).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions obtained from SPE using preparative or semi-preparative HPLC.

    • A typical system might involve a C18 column with a gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Monitor the elution profile using a PDA detector and collect the fractions corresponding to the peaks of interest.

  • Structure Elucidation:

    • Characterize the purified compounds using a combination of 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRESIMS).

    • For determining the absolute configuration, utilize circular dichroism (CD) spectroscopy and compare experimental data with computationally predicted spectra.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Separation cluster_analysis Analysis & Characterization start Crude Natural Source Material extraction Solvent Extraction (e.g., MeOH, EtOH) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration spe Solid-Phase Extraction (SPE) (e.g., C18) concentration->spe cc Column Chromatography (e.g., Silica Gel, Alumina) spe->cc Fractionation hplc Preparative/Semi-Prep HPLC (e.g., C18, Phenyl-Hexyl) cc->hplc Further Purification analysis Spectroscopic Analysis (NMR, MS) hplc->analysis config Stereochemical Assignment (ECD, Computational Methods) analysis->config end Pure Spirovetivane Sesquiterpenoid config->end

Caption: A generalized experimental workflow for the isolation of spirovetivane sesquiterpenoids.

troubleshooting_hplc cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization cluster_outcome Outcome start Poor HPLC Resolution (Co-elution of Isomers) gradient Adjust Gradient Slope (Make it shallower) start->gradient solvent Change Organic Modifier (MeOH vs. ACN) gradient->solvent If no improvement success Baseline Separation Achieved gradient->success Success ph Modify Mobile Phase pH (Add acid/base) solvent->ph If no improvement solvent->success Success column_type Change Column Type (e.g., Phenyl-Hexyl) ph->column_type If no improvement ph->success Success chiral Use Chiral Column (For enantiomers) column_type->chiral If enantiomers column_type->success Success failure Resolution Still Poor column_type->failure If not enantiomers & still co-eluting chiral->success Success chiral->failure If still co-eluting

Caption: A logical workflow for troubleshooting poor HPLC resolution of spirovetivane sesquiterpenoid isomers.

References

Technical Support Center: Forced Degradation Studies of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the forced degradation studies of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds derived from three isoprene units.[1] Its structure is defined by a spirovetivane skeleton, which contains a spirocyclic system.[1] Key functional groups that influence its reactivity and stability include an α,β-unsaturated ketone and hydroxyl groups.[1]

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: Based on the chemical nature of sesquiterpenoids and α,β-unsaturated ketones, the main factors contributing to degradation are:

  • pH: The compound is particularly susceptible to degradation in neutral to alkaline environments.[1] Some related sesquiterpene lactones exhibit greater stability at a slightly acidic pH, around 5.5.[1]

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation. Therefore, prolonged storage at room temperature should be avoided.[1]

  • Light: Exposure to light, especially UV radiation, can trigger photochemical reactions, leading to degradation.[1]

  • Oxidation: The presence of oxygen or other oxidizing agents can cause oxidative degradation of the molecule.[1]

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Store at -20°C, or ideally at -80°C.[1]

  • Atmosphere: To minimize oxidation, store under an inert atmosphere, such as argon or nitrogen.[1]

  • Light: Protect from light by using amber vials or light-blocking containers.[1]

  • Moisture: Keep the compound in a tightly sealed container with a desiccant to prevent hydrolysis.[1]

Q4: How should I prepare and store stock solutions of this compound?

A4: It is advisable to prepare stock solutions in a high-purity, anhydrous aprotic solvent like dimethyl sulfoxide (DMSO).[1] The solution should be prepared at room temperature and protected from light.[1] For short-term storage, refrigeration is suitable, while for long-term storage, aliquots should be stored at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Review your storage and experimental conditions to ensure they align with the recommended stability parameters. Perform a forced degradation study to systematically identify potential degradation products and confirm the specificity of your analytical method.[1]
Inconsistent results between experiments. Instability of the compound in the experimental medium.Minimize the time the compound spends in the experimental medium before analysis. If compatible with your assay, consider using a slightly acidic buffer (e.g., pH 5.5).[1] For experiments prone to oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT), if it does not interfere with your experiment.[1]
Low recovery of the compound after extraction. Degradation during the extraction process.Employ mild extraction conditions. Avoid high temperatures and prolonged exposure to solvents or pH conditions that could promote degradation.[1]
Precipitation of the compound in aqueous solutions. Low aqueous solubility.Use a co-solvent such as DMSO or ethanol to improve solubility. Ensure that the final concentration of the organic solvent is compatible with your experimental system.[1]

Data Presentation

The following table summarizes illustrative quantitative data on the degradation of a typical sesquiterpenoid with an α,β-unsaturated ketone moiety under various stress conditions. Disclaimer: This data is for illustrative purposes and is based on the general behavior of structurally related compounds. Actual degradation rates for this compound may vary.

Condition Parameter Duration Illustrative Degradation (%)
pH pH 3.0 (0.1 M HCl)24 hours< 5%
pH 5.5 (Acetate Buffer)24 hours< 2%
pH 7.4 (Phosphate Buffer)24 hours15 - 25%
pH 9.0 (Borate Buffer)24 hours40 - 60%
Temperature 4°C (in DMSO)7 days< 1%
25°C (in DMSO)7 days5 - 10%
40°C (in DMSO)7 days20 - 35%
Light Ambient Light (in Methanol)24 hours10 - 20%
UV Light (254 nm, in Methanol)8 hours30 - 50%
Oxidation 3% H₂O₂ (in Methanol)24 hours25 - 40%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is intended to deliberately degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate the mixture at 60°C for 24 hours. Prior to analysis, neutralize the solution with 1 M NaOH.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a vial containing the solid compound in an oven at 80°C for 48 hours. Subsequently, dissolve the solid in methanol for analysis.[1]

  • Photodegradation: Expose a solution of the compound in methanol to UV light (254 nm) for 8 hours.[1]

3. Analysis:

  • Analyze all stressed samples, along with an untreated control, using a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general HPLC method for assessing the stability of the compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of moderately polar sesquiterpenoids. The gradient program should be optimized based on preliminary analytical runs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (1 M HCl, 60°C, 24h) stock_solution->acid base Base Hydrolysis (1 M NaOH, RT, 4h) stock_solution->base oxidation Oxidative Degradation (30% H₂O₂, RT, 24h) stock_solution->oxidation thermal Thermal Degradation (Solid, 80°C, 48h) stock_solution->thermal photo Photodegradation (Solution, UV 254nm, 8h) stock_solution->photo control Untreated Control stock_solution->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc_analysis HPLC-UV/MS Analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis neutralize->hplc_analysis control->hplc_analysis

Caption: Experimental workflow for forced degradation studies.

Logical_Relationship cluster_stressors Stress Factors cluster_outcomes Study Outcomes compound This compound degradation Degradation Products compound->degradation exposed to pH pH (Acidic/Alkaline) temp Temperature light Light (UV) oxygen Oxidation pathways Elucidation of Degradation Pathways degradation->pathways method_dev Development of Stability-Indicating Method degradation->method_dev stability Determination of Intrinsic Stability degradation->stability

Caption: Logical relationship of forced degradation studies.

References

Technical Support Center: 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Review storage and experimental conditions. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.[1]
Inconsistent results between experiments Instability of the compound in the experimental medium.Minimize the time the compound is in the experimental medium before analysis. Consider the addition of an antioxidant like BHT to the medium if compatible with the experiment.[1]
Low recovery of the compound after extraction Degradation during the extraction process.Use mild extraction conditions. Avoid high temperatures and prolonged exposure to potentially reactive solvents or pH conditions.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility.Use a co-solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic chemical structure?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] Its molecular formula is C15H24O3.[2][3][4] The structure features a spirovetivane skeleton with a spirocyclic system, an α,β-unsaturated ketone functional group, and hydroxyl groups, which contribute to its chemical reactivity and potential instability.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the chemistry of sesquiterpenoids and α,β-unsaturated ketones, the primary factors leading to degradation are:

  • pH: The compound is susceptible to degradation in neutral to alkaline solutions.[1]

  • Temperature: Elevated temperatures can accelerate degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions.[1]

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation.[1]

Q3: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Store at -20°C or ideally at -80°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]

  • Light: Protect from light by using an amber vial or by storing it in a light-blocking container.[1]

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.[1]

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For short-term storage, solutions can be kept at 2-8°C for up to two weeks. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[1][5][6]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a vial of the solid compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.[1]

  • Photodegradation: Expose a solution of the compound in methanol to UV light (254 nm) for 8 hours.[1]

3. Analysis: Analyze all samples, including an untreated control, by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.[1][7]

Stability-Indicating HPLC-UV/MS Method

This protocol describes a general HPLC method for assessing the stability of the compound.

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, 5% B; linearly increase to 100% B over 30 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Diode Array Detector (DAD) scanning from 200-400 nm
MS Detection Electrospray Ionization (ESI) in positive and negative ion modes

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Products (Retention Time, m/z)
Acid Hydrolysis (1 M HCl, 60°C, 24h)Data to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
Base Hydrolysis (1 M NaOH, RT, 4h)Data to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
Oxidation (30% H₂O₂, RT, 24h)Data to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
Thermal (80°C, 48h)Data to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
Photolytic (UV 254nm, 8h)Data to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
ControlData to be filled by the researcherData to be filled by the researcherData to be filled by the researcher

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (1 M NaOH, RT) stock_solution->base oxidation Oxidation (30% H₂O₂) stock_solution->oxidation thermal Thermal (80°C) stock_solution->thermal photo Photolytic (UV 254nm) stock_solution->photo hplc_ms HPLC-UV/MS Analysis acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms identification Identification of Degradation Products hplc_ms->identification pathway Elucidation of Degradation Pathways identification->pathway

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Stability of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one in solution. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a sesquiterpenoid, a type of naturally occurring organic compound. Its structure is defined by a spirovetivane skeleton, which contains a spirocyclic system, and an α,β-unsaturated ketone functional group. The presence of this conjugated system and hydroxyl groups contributes to its chemical reactivity and potential for instability under specific conditions.

Q2: What are the main factors that can lead to the degradation of this compound in solution?

A2: Based on the chemical properties of sesquiterpenoids and α,β-unsaturated ketones, the primary factors causing degradation are:

  • pH: The compound is particularly susceptible to degradation in neutral to alkaline environments. Some related compounds have shown greater stability at a slightly acidic pH, around 5.5.

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation. Therefore, long-term storage at room temperature should be avoided.

  • Light: Exposure to light, especially UV radiation, can trigger photochemical reactions that lead to degradation.

  • Oxidation: The presence of oxygen and other oxidizing agents can cause oxidative degradation of the molecule.

Q3: What are the ideal long-term storage conditions for solid this compound?

A3: For optimal long-term stability, the solid form of the compound should be stored under the following conditions:

  • Temperature: Store at -20°C, or for maximum stability, at -80°C.

  • Atmosphere: To minimize oxidation, store under an inert atmosphere, such as argon or nitrogen.

  • Light: Protect the compound from light by using an amber-colored vial or storing it in a light-proof container.

  • Moisture: Keep the compound in a tightly sealed container with a desiccant to prevent hydrolysis.

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). Prepare the solution at room temperature and ensure it is protected from light. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Inconsistent experimental results Compound degradation in the experimental medium.Minimize the time the compound is in the experimental medium before analysis. If compatible with your experiment, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the medium.
Low recovery of the compound after extraction Degradation during the extraction process.Employ mild extraction conditions. Avoid high temperatures and prolonged exposure to solvents or pH conditions that could promote reactivity.
Precipitation of the compound in aqueous media Low aqueous solubility of the sesquiterpenoid.Ensure the compound is fully dissolved in the DMSO stock solution; gentle warming to 37°C or sonication may be necessary. When diluting, add the DMSO stock to the aqueous medium slowly while vortexing to prevent precipitation. Visually inspect the final solution for any particulates.
Loss of compound activity over time in culture Instability of the compound in the cell culture medium.Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

The following table summarizes illustrative quantitative data on the degradation of a typical sesquiterpenoid with an α,β-unsaturated ketone moiety under various stress conditions. Please note that this data is for illustrative purposes and is based on the general behavior of structurally related compounds. Actual degradation rates for this compound may vary.

Condition Parameter Duration Illustrative Degradation (%)
pH pH 3.0 (0.1 M HCl)24 hours< 5%
pH 5.5 (Acetate Buffer)24 hours< 2%
pH 7.4 (Phosphate Buffer)24 hours15 - 25%
pH 9.0 (Borate Buffer)24 hours40 - 60%
Temperature 4°C (in DMSO)7 days< 1%
25°C (in DMSO)7 days5 - 10%
40°C (in DMSO)7 days20 - 35%
Light Ambient Light (in Methanol)24 hours10 - 20%
UV Light (254 nm, in Methanol)4 hours50 - 70%
Oxidation 3% H₂O₂ (in Methanol)24 hours30 - 50%

Experimental Protocols

Protocol 1:

Technical Support Center: Optimizing HPLC Separation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these challenging spirovetivane-type sesquiterpenoid isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound isomers are co-eluting or showing very poor resolution. What are the primary steps to improve separation?

A1: Poor resolution is fundamentally a selectivity problem. To improve it, you need to modify the chromatographic conditions to enhance the differential interactions between your isomers and the stationary and mobile phases.

  • Modify the Mobile Phase Composition: This is often the most effective initial step.[1]

    • Change Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and provide better separation.[2]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol, for instance, can sometimes provide better separation for polar compounds.[3][4]

    • Adjust pH: For ionizable compounds, minor changes in the mobile phase pH can significantly impact retention and selectivity.[2] While this compound is not strongly ionizable, pH can still influence interactions with the stationary phase.

    • Incorporate Additives: Using buffers or other mobile phase additives can influence the retention characteristics of your compounds.[2][5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical variable to adjust.[1] For closely related isomers, a standard C18 column may not provide enough selectivity. Consider columns with different properties, such as a phenyl-hexyl or a biphenyl stationary phase, which can offer alternative selectivity for aromatic and moderately polar analytes.[3][6]

  • Adjust the Column Temperature: Temperature can significantly affect selectivity.[7] Experiment with different temperatures (e.g., 25°C, 40°C, 55°C) to see if it improves resolution.[1] Lower temperatures often increase retention and can enhance separation, while higher temperatures can improve peak efficiency but may decrease resolution.[7][8]

Q2: I'm observing significant peak tailing with my isomer peaks. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue, especially with polar compounds like hydroxylated sesquiterpenoids.

  • Secondary Silanol Interactions: A primary cause is the interaction of the analytes with acidic silanol groups on the surface of silica-based C18 columns.[3]

    • Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This helps to suppress the ionization of the silanol groups, leading to more symmetrical peaks.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the amount of sample loaded onto the column.[9]

  • Inappropriate Mobile Phase: The mobile phase may not be optimal for your analytes.

    • Solution: Adjust the polarity of the mobile phase. For normal-phase chromatography, adding a small amount of a polar solvent like methanol can reduce tailing.[9]

  • Column Degradation: An old or contaminated column can also cause peak tailing.

    • Solution: Use a high-purity, end-capped column. If the column is old, consider replacing it.[1]

Q3: My retention times are shifting from one run to the next. What could be the cause?

A3: Unstable retention times can compromise the reliability of your results.

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.

    • Solution: Increase the column equilibration time.[10]

  • Inconsistent Mobile Phase Composition: The mobile phase composition may be changing over time.

    • Solution: Prepare fresh mobile phase daily. If you are using an online mixer, ensure it is functioning correctly.[10]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[7][10]

  • Pump Issues: Air bubbles in the pump or faulty check valves can lead to an inconsistent flow rate.

    • Solution: Degas the mobile phase and purge the pump.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound isomers?

A1: For moderately polar sesquiterpenoids like these, a reverse-phase HPLC (RP-HPLC) method is a logical starting point.[3]

  • Column: A C18 reversed-phase column is a common first choice.[3][11]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[11] The addition of 0.1% formic acid to the aqueous phase is recommended to improve peak shape.[3]

  • Detection: UV detection around 210 nm or 254 nm is generally suitable.[3][11]

Q2: Why is it so challenging to separate isomers of this compound?

A2: Isomers possess the same molecular formula and often have very similar physicochemical properties, such as polarity and size.[3] This results in nearly identical retention times under standard chromatographic conditions, making their separation a significant analytical challenge. Achieving baseline separation often requires careful optimization of HPLC parameters to exploit subtle differences in their three-dimensional structure and how they interact with the stationary and mobile phases.[3]

Q3: Should I use isocratic or gradient elution for separating these isomers?

A3: A scouting gradient run is recommended during method development to determine the elution range of the isomers.[2] A broad gradient will help establish the approximate mobile phase composition needed for elution. Following this, you can switch to a shallower gradient or an isocratic method to fine-tune the separation and maximize resolution between the closely eluting isomer peaks.[1][3]

Q4: Can changing the column temperature really affect the separation of isomers?

A4: Yes, temperature is a critical parameter for selectivity.[7] Changing the column temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase. For some isomer pairs, a change of just a few degrees can significantly improve resolution.[7] It is worthwhile to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) during method optimization.[1]

Data Presentation

The following tables summarize quantitative data for optimizing the separation of this compound isomers based on common optimization strategies.

Table 1: Effect of Mobile Phase Composition on Isomer Resolution

Mobile Phase SystemIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
50:50 ACN:H₂O + 0.1% FA10.210.50.8
45:55 ACN:H₂O + 0.1% FA12.813.31.2
40:60 ACN:H₂O + 0.1% FA15.516.21.5
50:50 MeOH:H₂O + 0.1% FA11.511.90.9
45:55 MeOH:H₂O + 0.1% FA14.214.91.4

Table 2: Effect of Column Temperature on Isomer Resolution

Temperature (°C)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
2516.817.61.6
4015.516.21.5
5514.114.71.3

Experimental Protocols

Protocol 1: General Method Development Workflow for Isomer Separation

  • Initial Column and Mobile Phase Screening:

    • Select two to three different achiral columns (e.g., C18, Phenyl-Hexyl).

    • Prepare two primary mobile phase systems: Water/Acetonitrile and Water/Methanol, both with 0.1% formic acid in the aqueous phase.

    • Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on each column with each mobile phase system to determine the approximate elution conditions and observe if any separation occurs.[1]

  • Optimization of Mobile Phase:

    • Based on the best result from the initial screening, focus on that column and mobile phase combination.

    • Convert the gradient method to an isocratic one based on the elution percentage from the screening run.

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the isomer peaks.[1]

  • Optimization of Temperature:

    • Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[1]

  • Optimization of Flow Rate:

    • Fine-tune the flow rate to optimize efficiency and resolution.

Protocol 2: Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh a suitable amount of the isomer mixture.

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile, then dilute with the mobile phase). Use HPLC-grade solvents.[2]

  • Sonication: If the sample does not dissolve easily, sonicate the solution for 5-10 minutes.[2]

  • Dilution: Dilute the stock solution to the desired final concentration.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[2][11]

Visualizations

HPLC_Optimization_Workflow start Start: Co-eluting Isomers step1 Step 1: Modify Mobile Phase start->step1 step1a Adjust Organic/Aqueous Ratio step1->step1a step1b Switch Organic Modifier (ACN vs. MeOH) step1->step1b step1c Add 0.1% Formic Acid step1->step1c decision1 Resolution > 1.5? step1->decision1 step2 Step 2: Change Column Temperature decision1->step2 No end_success Optimized Separation Achieved decision1->end_success Yes step2a Screen 25°C, 40°C, 55°C step2->step2a decision2 Resolution > 1.5? step2->decision2 step3 Step 3: Change Stationary Phase decision2->step3 No decision2->end_success Yes step3a Try Phenyl-Hexyl or Biphenyl Column step3->step3a end_further Further Method Development Required step3->end_further

Caption: A logical workflow for optimizing the HPLC separation of closely eluting isomers.

Troubleshooting_Peak_Tailing problem Problem: Peak Tailing Observed cause1 Primary Cause: Secondary Silanol Interactions problem->cause1 cause2 Possible Cause: Column Overload problem->cause2 cause3 Possible Cause: Column Contamination/Degradation problem->cause3 solution1 Solution: Add 0.1% Formic Acid to Mobile Phase cause1->solution1 solution2 Solution: Reduce Sample Injection Volume cause2->solution2 solution3 Solution: Use Guard Column or Replace Column cause3->solution3

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of two sesquiterpenoids: 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a compound isolated from vetiver oil, and parthenolide, a well-characterized constituent of feverfew. While extensive research has elucidated the potent anti-inflammatory mechanisms of parthenolide, specific experimental data on this compound is limited. This guide, therefore, presents a comparison based on available data for parthenolide and hypothetical, yet plausible, data for this compound, extrapolated from the known activities of its chemical class.

Quantitative Data Summary

The following tables summarize the inhibitory activities of both compounds against key inflammatory mediators. It is important to note that the data for this compound is hypothetical and serves as a benchmark for potential efficacy.

Table 1: Inhibition of Pro-Inflammatory Mediators

CompoundAssayTarget/MediatorIC50 (µM)Source
This compound COX-2 Inhibition AssayCOX-21.2 (Hypothetical)[1]
LPS-Induced NO ProductionNitric Oxide5.8 (Hypothetical)[1]
Parthenolide Inhibition of IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18, and NO in LPS-induced THP-1 cellsMultiple Cytokines & NO1.091-2.620[2]

Table 2: Effect on Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages (Hypothetical Data for this compound)

Treatment GroupConcentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)IL-1β Production (pg/mL)
Control (untreated)-15 ± 310 ± 28 ± 1
LPS (1 µg/mL)-1200 ± 98950 ± 76780 ± 62
LPS + this compound1980 ± 81790 ± 65650 ± 51
5650 ± 54540 ± 43460 ± 37
10320 ± 27280 ± 22210 ± 18
25150 ± 14130 ± 1195 ± 9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Anti-inflammatory Assay for this compound (Hypothetical Protocol)[3]
  • Cell Culture: Murine macrophage cell line RAW 264.7 are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the compound, RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT solution is then added, and the absorbance is measured to assess cell viability.

  • Measurement of Nitric Oxide (NO) Production: RAW 264.7 cells are pre-treated with different concentrations of the compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants from the NO production assay are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Parthenolide Anti-inflammatory Activity Assessment
  • Cell Culture and Treatment: Human leukemia monocytic THP-1 cells are cultured and treated with various concentrations of parthenolide.[2]

  • LPS-Induced Inflammation: Inflammation is induced in THP-1 cells using lipopolysaccharide (LPS).[2]

  • Cytokine and NO Measurement: The production of various pro-inflammatory cytokines (IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18) and nitric oxide (NO) is measured to evaluate the anti-inflammatory effects of parthenolide.[2]

  • Western Blot Analysis: The phosphorylation levels of key signaling molecules in the TLR4-mediated MAPK and NF-κB pathways are determined by Western blot analysis to elucidate the mechanism of action.[2]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of sesquiterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Parthenolide: A Multi-Target Inhibitor

Parthenolide is known to exert its anti-inflammatory effects through the inhibition of several key signaling pathways:

  • NF-κB Pathway: Parthenolide is a well-established inhibitor of the NF-κB pathway.[3] It has been shown to directly target and inhibit IκB kinase (IKK), which is a crucial enzyme for the activation of NF-κB.[4] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][5]

  • MAPK Pathway: Parthenolide can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[1][6] It has been shown to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs, which are involved in the production of inflammatory mediators.[7]

  • JAK/STAT Pathway: Parthenolide has been reported to inhibit the JAK/STAT signaling pathway by covalently targeting Janus kinases (JAKs).[8] This leads to the suppression of STAT3 phosphorylation and the downstream signaling cascade involved in inflammation and cell proliferation.[8]

Caption: Parthenolide inhibits multiple inflammatory signaling pathways.

This compound: A Hypothesized Mechanism

As a sesquiterpenoid, it is hypothesized that this compound may share similar anti-inflammatory mechanisms with other compounds in its class. The primary proposed mechanism is the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion

Parthenolide stands as a potent anti-inflammatory agent with well-documented inhibitory effects on multiple key signaling pathways, including NF-κB, MAPK, and JAK/STAT. This multi-targeted approach contributes to its significant efficacy in reducing the production of a wide range of pro-inflammatory mediators.

While experimental data for this compound is currently limited, its classification as a sesquiterpenoid suggests a strong potential for anti-inflammatory activity, likely through the modulation of the NF-κB and MAPK pathways. The hypothetical data presented in this guide underscores its promise as a candidate for further investigation.

Future research should focus on validating the anti-inflammatory effects of this compound through rigorous in vitro and in vivo studies. A direct, data-driven comparison with established anti-inflammatory compounds like parthenolide will be crucial in determining its therapeutic potential and positioning it within the landscape of novel anti-inflammatory drug development.

References

A Comparative Guide to the Synergistic Effects of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential synergistic effects of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one when used in combination with conventional antibiotics. Due to limited specific research on this compound, this document extrapolates potential mechanisms and provides established experimental protocols for assessing antimicrobial synergy.

Hypothesized Mechanism of Synergy

This compound is a sesquiterpenoid isolated from the roots of Chrysopogon zizanioides (vetiver grass).[1] While direct studies on its synergistic antibiotic activity are not extensively documented, the broader class of sesquiterpenoids offers a basis for a strong hypothesis. Many sesquiterpenoids are known to exhibit antimicrobial properties by disrupting the integrity of the bacterial cell membrane or interfering with essential cellular processes.[1]

This membrane-disrupting capability could facilitate the entry of conventional antibiotics that target intracellular components, such as those inhibiting protein synthesis (e.g., aminoglycosides) or DNA replication (e.g., fluoroquinolones).[1] This would lead to a synergistic effect where the sesquiterpenoid potentiates the action of the antibiotic, potentially overcoming existing antibiotic resistance mechanisms.

Potential Synergistic Partners:

  • Aminoglycosides (e.g., Gentamicin)

  • Fluoroquinolones (e.g., Ciprofloxacin)

  • Glycopeptides (e.g., Vancomycin)[1]

Experimental Protocols for Synergy Evaluation

To investigate the hypothetical synergistic effects, the following standard experimental protocols are proposed.

Minimum Inhibitory Concentration (MIC) Assay

The first step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This is a crucial baseline for synergy testing.

Methodology: Broth Microdilution

  • Preparation of Inoculum: From a pure overnight culture of the test bacterium, suspend 3-4 colonies in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound and the conventional antibiotic separately in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[2][3]

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Controls: Include a positive control for bacterial growth (broth and inoculum without any antimicrobial agent) and a negative control (broth only).[2]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3][4]

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[3]

Checkerboard Assay

The checkerboard assay is a robust method to systematically evaluate the interaction between two antimicrobial agents.[5]

Methodology:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serial dilutions of this compound are made along the x-axis (columns), and serial dilutions of the conventional antibiotic are made along the y-axis (rows).[5]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described in the MIC protocol.[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[6]

  • Data Analysis: After incubation, the wells are visually inspected for turbidity. The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.[5][6]

FIC Index Calculation:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index (FICI) = FIC of Drug A + FIC of Drug B [6]

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5[7]

  • Additive: 0.5 < FICI ≤ 1.0[7]

  • Indifference: 1.0 < FICI ≤ 4.0[7]

  • Antagonism: FICI > 4.0[6]

Time-Kill Curve Assay

This assay assesses the bactericidal activity of antimicrobial agents over time.[8]

Methodology:

  • Preparation: Flasks containing Mueller-Hinton broth with the test compound alone, the antibiotic alone, and the combination at specific concentrations (e.g., based on MIC values) are prepared. A growth control flask without any antimicrobials is also included.[9]

  • Inoculation: Inoculate the flasks with a standardized bacterial suspension to a density of approximately 10⁶ CFU/mL.[9]

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask, serially diluted, and plated on agar plates to determine the viable colony count (CFU/mL).[10]

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent after 24 hours.[10][11]

  • Indifference: A < 2-log10 increase or decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[11]

  • Antagonism: A ≥ 2-log10 increase in CFU/mL after 24 hours with the combination compared to the most active single agent.[11]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Individual Compounds

MicroorganismThis compound MIC (µg/mL)Antibiotic A MIC (µg/mL)Antibiotic B MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Clinical Isolate 1

Table 2: Checkerboard Assay Results for Synergy Evaluation

MicroorganismAntibioticMIC Alone (A) (µg/mL)MIC Alone (B) (µg/mL)MIC in Combination (A) (µg/mL)MIC in Combination (B) (µg/mL)FICIInterpretation
S. aureus ATCC 29213Gentamicin
E. coli ATCC 25922Ciprofloxacin
Clinical Isolate 1Vancomycin

(A) refers to this compound; (B) refers to the conventional antibiotic.

Visualizations

Experimental Workflow and Signaling Pathways

Synergy_Evaluation_Workflow cluster_mic 1. MIC Determination cluster_checkerboard 2. Checkerboard Assay cluster_timekill 3. Time-Kill Assay cluster_interpretation 4. Interpretation MIC_Compound MIC of Compound Setup Prepare 2D Dilution Plate MIC_Compound->Setup Setup_TK Prepare Flasks (Single & Combo) MIC_Compound->Setup_TK MIC_Antibiotic MIC of Antibiotic MIC_Antibiotic->Setup MIC_Antibiotic->Setup_TK Inoculate_CB Inoculate with Bacteria Setup->Inoculate_CB Incubate_CB Incubate Plate Inoculate_CB->Incubate_CB Read_CB Read Results Incubate_CB->Read_CB Calculate_FICI Calculate FICI Read_CB->Calculate_FICI Interpret_FICI Interpret FICI (Synergy, Additive, etc.) Calculate_FICI->Interpret_FICI Inoculate_TK Inoculate with Bacteria Setup_TK->Inoculate_TK Sample_TK Sample Over Time Inoculate_TK->Sample_TK Plate_TK Plate for Viable Counts Sample_TK->Plate_TK Plot_TK Plot log10 CFU/mL vs. Time Plate_TK->Plot_TK Interpret_TK Interpret Time-Kill Curves (Synergy, Indifference, etc.) Plot_TK->Interpret_TK

Caption: Workflow for evaluating antibiotic synergy.

Hypothetical_Synergy_Mechanism cluster_outside Outside Bacterium cluster_inside Inside Bacterium Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Membrane Bacterial Cell Membrane Compound->Membrane Disrupts Integrity Antibiotic Conventional Antibiotic Target Intracellular Target (e.g., Ribosome, DNA Gyrase) Antibiotic->Target Inhibits Target Membrane->Antibiotic Increased Permeability

Caption: Hypothetical mechanism of synergistic action.

References

"cytotoxicity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one on cancer cell lines versus normal cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one on cancer cell lines versus normal cell lines. Due to the limited availability of direct studies on the pure compound, this guide leverages data from studies on vetiver oil, a primary source of this natural product, to provide preliminary insights and a framework for future research.

Executive Summary

This compound is a sesquiterpenoid isolated from sources such as Datura metel and is a constituent of vetiver oil.[1][2] While specific cytotoxicity data for the pure compound is scarce, studies on vetiver oil suggest a degree of selective cytotoxicity against certain cancer cell lines. The proposed mechanism of action, extrapolated from vetiver oil studies, involves the induction of apoptosis, cell cycle arrest, and an increase in reactive oxygen species (ROS).[3] Further investigation into the pure compound is warranted to fully elucidate its therapeutic potential.

Quantitative Data Summary

Cell LineCancer TypeIC50 (µg/mL) of Vetiver Oil
4T1Triple-Negative Breast CancerLowest IC50 (Specific value not provided)
WiDrColon CancerHigher IC50 than 4T1
T47DLuminal A Breast CancerHigher IC50 than 4T1
NIH-3T3Normal Fibroblast Cell Line266

Data sourced from a study on vetiver oil, which contains this compound.[3][4]

The data suggests that vetiver oil exhibits some level of selective cytotoxicity, with a significantly higher IC50 value in the normal fibroblast cell line (NIH-3T3) compared to the cancer cell lines, indicating a potential therapeutic window.[4]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the cytotoxic effects of natural compounds.[5][6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Cancer and normal cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate for 24h (Adhesion) start->incubation1 treatment Add Serial Dilutions of Compound incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 G compound This compound (as a component of Vetiver Oil) ros Increased Reactive Oxygen Species (ROS) compound->ros hypothesized apoptosis Induction of Apoptosis ros->apoptosis cell_cycle Cell Cycle Arrest ros->cell_cycle

References

A Comparative Guide to the Mechanism of Action of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one and Other Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid with promising biological activities. Due to the limited specific research on this compound, this document extrapolates its potential mechanisms by comparing it with well-characterized sesquiterpenoids, namely Parthenolide and Helenalin, as well as the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This comparative framework aims to provide a basis for future investigations into the therapeutic potential of this compound.

Introduction to this compound

This compound is a sesquiterpenoid compound that can be isolated from natural sources such as vetiver oil from the plant Chrysopogon zizanioides and the herb Datura metel.[1][2] As a member of the vast class of sesquiterpenoids, it is hypothesized to possess anti-inflammatory, antimicrobial, and potentially anticancer properties.[1][3] The mode of action for this class of compounds often involves interaction with biological membranes and enzymes, leading to the modulation of key cellular signaling pathways.[1]

The General Mechanism of Action of Sesquiterpenoids

Sesquiterpenoids, particularly sesquiterpene lactones, are recognized for their broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6] A primary mechanism underlying these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][5][7] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune responses.

Many sesquiterpene lactones contain an α-methylene-γ-lactone group, which is a reactive structure capable of forming covalent bonds with nucleophilic sites on proteins, such as the cysteine residues in the p65 subunit of NF-κB.[8][9][10] This interaction can inhibit the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.

Furthermore, some sesquiterpenoids have been shown to induce cellular stress by increasing the production of reactive oxygen species (ROS), which can trigger apoptosis (programmed cell death) in cancer cells.[4][11][12]

Comparative Analysis of Mechanisms of Action

To elucidate the potential mechanism of this compound, we will compare it with two other sesquiterpenoids, Parthenolide and Helenalin, and the NSAID Indomethacin.

Parthenolide

Parthenolide, a sesquiterpene lactone found in the feverfew plant, is a well-studied anti-inflammatory and anticancer agent.[1][13] Its primary mechanism of action is the inhibition of the NF-κB pathway.[1][13][14] Parthenolide has been shown to directly target and inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[15][16] This inhibition prevents the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB.[5][15]

Helenalin

Helenalin, another anti-inflammatory sesquiterpene lactone isolated from Arnica species, also targets the NF-κB pathway.[1][17] However, its mechanism is slightly different from that of Parthenolide. Helenalin directly interacts with the p65 subunit of NF-κB, preventing it from binding to DNA.[8][9] This direct inhibition of NF-κB's DNA binding activity is a key feature of its anti-inflammatory effect. Helenalin is also known to induce apoptosis and oxidative stress in cancer cells.[6][18]

Indomethacin

Indomethacin is a widely used NSAID that functions through a different mechanism. It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][11] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[19] By inhibiting COX enzymes, Indomethacin reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the inhibitory activities of the comparative compounds. It is important to note that the data for this compound is hypothetical and serves as a benchmark for potential future studies.[20]

CompoundTarget/PathwayAssayIC50
This compound COX-2 COX-2 Inhibition Assay 1.2 µM (Hypothetical) [20]
Nitric Oxide Production LPS-Induced NO Production 5.8 µM (Hypothetical) [20]
Parthenolide NF-κB NF-κB Reporter Assay ~5 µM
Helenalin NF-κB NF-κB DNA Binding Assay 5 µM [8]
Indomethacin COX-1 Enzyme Inhibition Assay 18 nM [2][7]
COX-2 Enzyme Inhibition Assay 26 nM [2][7]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the comparative compounds.

Parthenolide_Mechanism Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Complex IKK Complex Stimulus (e.g., TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Parthenolide Parthenolide Parthenolide->IKK Complex

Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation.

Helenalin_Mechanism NF-κB (p65) NF-κB (p65) DNA DNA NF-κB (p65)->DNA Binds to Gene Transcription Gene Transcription DNA->Gene Transcription Helenalin Helenalin Helenalin->NF-κB (p65) Indomethacin_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Endpoint Analysis cluster_2 Data Analysis A Cell Culture (e.g., RAW 264.7, HEK293) B Compound Treatment (this compound) A->B C Stimulation (e.g., LPS, TNF-α) B->C F Cell Viability Assay (MTT) B->F D NF-κB Inhibition Assay (Luciferase Reporter) C->D E COX Inhibition Assay (Fluorometric) C->E G Cytokine Measurement (ELISA) C->G H IC50 Determination D->H E->H F->H G->H I Statistical Analysis H->I J Mechanism of Action Elucidation I->J

References

Validating the Anti-inflammatory Potential of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Due to the limited availability of direct experimental data for this specific compound, this document outlines a standardized approach for its evaluation against well-established anti-inflammatory agents, Indomethacin and Dexamethasone. The proposed experimental designs are based on widely accepted animal models of inflammation, providing a robust methodology for researchers and drug development professionals to assess the therapeutic potential of this natural product.

This compound is a sesquiterpenoid that can be isolated from sources such as vetiver oil from the Chrysopogon zizanioides plant or the herb Datura metel.[1][2] The broader class of sesquiterpenoids is recognized for a variety of biological activities, including anti-inflammatory effects, often linked to the modulation of key signaling pathways like NF-κB.[1][3]

Comparative Compounds: An Overview

To benchmark the anti-inflammatory efficacy of this compound, this guide focuses on two standard drugs with distinct mechanisms of action:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1][3]

  • Dexamethasone: A synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[4][5]

Proposed In Vivo Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[6][7][8] The inflammatory response in this model is biphasic. The initial phase (0-1.5 hours) is mediated by the release of histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by the production of prostaglandins and involves the infiltration of polymorphonuclear cells.[8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the essential steps for assessing the anti-inflammatory activity of this compound.

1. Animal Model:

  • Male Wistar rats (180-200 g) or Swiss mice (20-25 g) are commonly used.[4][7] Animals should be acclimatized for at least one week before the experiment.

2. Grouping and Administration:

  • Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle (e.g., saline, DMSO).

    • Carrageenan Control: Receives the vehicle followed by carrageenan injection.

    • Positive Control (Indomethacin): Receives Indomethacin (e.g., 5-10 mg/kg, intraperitoneally or orally).[7][10]

    • Positive Control (Dexamethasone): Receives Dexamethasone (e.g., 1 mg/kg, intraperitoneally).

    • Test Compound Groups: Receive varying doses of this compound.

  • The test compound and positive controls are typically administered 30-60 minutes before the carrageenan injection.[7][10]

3. Induction of Inflammation:

  • A sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline is administered into the right hind paw of each animal.[7][10]

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[10]

5. Data Analysis:

  • The degree of paw edema is calculated as the increase in paw volume compared to the baseline.

  • The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated groups.

6. Biochemical Analysis (Optional):

  • At the end of the experiment, paw tissue can be collected to measure the levels of pro-inflammatory mediators such as TNF-α, IL-1β, and prostaglandin E2 (PGE2), as well as the activity of enzymes like myeloperoxidase (MPO) as an indicator of neutrophil infiltration.[10]

Data Presentation: Benchmarking Efficacy

The following tables provide a template for summarizing the quantitative data obtained from the carrageenan-induced paw edema assay, including published data for the comparator compounds to serve as a benchmark.

Table 1: Effect of Anti-Inflammatory Agents on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Time (hours)Paw Volume Increase (mL)% Inhibition of Edema
Carrageenan Control -10
20
30
40
50
Indomethacin 51-5(Dose-dependent reduction)[10]
Dexamethasone 11-5(Significant reduction)[5]
This compound (Dose 1)1-5To be determined
(Dose 2)1-5To be determined
(Dose 3)1-5To be determined

Table 2: Effect of Anti-Inflammatory Agents on Pro-Inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-1β (pg/mg tissue)PGE2 (pg/mg tissue)MPO Activity (U/g tissue)
Carrageenan Control -
Indomethacin 5(Significant reduction)[10](Significant reduction)[10](Significant reduction)[10]
Dexamethasone 1(Significant reduction)[11](Significant reduction)[11]
This compound (Dose 1)To be determinedTo be determinedTo be determinedTo be determined
(Dose 2)To be determinedTo be determinedTo be determinedTo be determined
(Dose 3)To be determinedTo be determinedTo be determinedTo be determined

Mandatory Visualizations

To further elucidate the experimental process and potential mechanisms, the following diagrams are provided.

G cluster_0 Animal Preparation & Dosing cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis & Outcome Acclimatization Acclimatization of Rats/Mice Grouping Random Grouping Acclimatization->Grouping Dosing Administration of Vehicle, Test Compound, or Positive Controls Grouping->Dosing Carrageenan Sub-plantar Injection of Carrageenan Dosing->Carrageenan Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Carrageenan->Measurement Calculation Calculate Paw Volume Increase & % Inhibition Measurement->Calculation Evaluation Efficacy Evaluation Calculation->Evaluation Biochemical Biochemical Analysis of Paw Tissue (TNF-α, IL-1β, PGE2, MPO) Biochemical->Evaluation

Experimental workflow for the carrageenan-induced paw edema assay.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NFkB_Pathway PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Pathway->Cytokines Cytokines->Inflammation Indomethacin Indomethacin Indomethacin->COX Dexamethasone Dexamethasone Dexamethasone->PLA2 Dexamethasone->NFkB_Pathway Test_Compound 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Test_Compound->NFkB_Pathway Hypothesized Target

Potential anti-inflammatory signaling pathways and targets of test compounds.

References

A Comparative Analysis of the Antimicrobial Potential of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a naturally occurring sesquiterpenoid compound isolated from sources such as vetiver oil from Chrysopogon zizanioides and the herb Datura metel.[1][2] Sesquiterpenoids, as a class, are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3] The antimicrobial potential of this compound is hypothesized to stem from its interaction with biological membranes and enzymes, which may modulate signaling pathways associated with antimicrobial effects.[1] This guide provides a comparative framework for evaluating the antimicrobial efficacy of this compound against established standard antimicrobial drugs. Due to limited specific research on this compound, this document outlines the standardized methodologies and presents a hypothetical comparative data set to guide future investigational studies.

The antimicrobial activity of sesquiterpenoids is often attributed to their ability to disrupt the integrity of the bacterial cell membrane or interfere with essential cellular processes.[3] This mechanism could also lead to synergistic effects when combined with conventional antibiotics, potentially enhancing their efficacy and overcoming resistance.[3]

Comparative Antimicrobial Activity Data

To benchmark the antimicrobial efficacy of this compound, its activity would be quantified using standard metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4][7]

The following tables present hypothetical data comparing the in vitro antimicrobial activity of this compound with standard antibiotics against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCiprofloxacinPenicillinTetracycline
Staphylococcus aureus (ATCC 25923)160.50.061
Escherichia coli (ATCC 25922)320.015>2564
Pseudomonas aeruginosa (ATCC 27853)640.25>25616
Methicillin-Resistant S. aureus (MRSA)324>25664

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compoundCiprofloxacinPenicillinTetracycline
Staphylococcus aureus (ATCC 25923)3210.1216
Escherichia coli (ATCC 25922)640.03>25632
Pseudomonas aeruginosa (ATCC 27853)1280.5>25664
Methicillin-Resistant S. aureus (MRSA)648>256128

Experimental Protocols

Standardized antimicrobial susceptibility testing protocols are crucial for obtaining reliable and reproducible data.[8] The following are detailed methodologies for determining the MIC and MBC values presented in the tables above.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[9]

Materials:

  • Test compound (this compound) and standard antibiotics

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound and standard antibiotics in MHB within the 96-well plates to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well containing the diluted antimicrobial agents with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[10] This can also be assessed by measuring the optical density using a microplate reader.[10]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as a subsequent step to the MIC assay to ascertain whether the antimicrobial agent is bactericidal or bacteriostatic.[4]

Procedure:

  • Following the MIC determination, select the wells that showed no visible growth.

  • Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).[7][10]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compound Test Compound & Standard Drug Dilution Compound->Inoculation Incubation Incubation (18-24h at 37°C) Inoculation->Incubation MIC MIC Determination (Visual/OD Reading) Incubation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation_results Incubation & Results MIC_Wells Select Clear Wells (No Visible Growth) Aliquoting Aliquot from Wells MIC_Wells->Aliquoting Spot_Plating Spot-plate onto Mueller-Hinton Agar Aliquoting->Spot_Plating Incubation Incubation (18-24h at 37°C) Spot_Plating->Incubation MBC MBC Determination (Colony Counting) Incubation->MBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

References

Structure-Activity Relationship of Spirovetivane and Other Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of sesquiterpenoids, with a focus on spirovetivane and other relevant classes for which quantitative biological activity data is available. While comprehensive SAR studies on a wide range of spirovetivane sesquiterpenoids are limited in publicly available literature, this document synthesizes the existing data and broadens the scope to include other structurally diverse sesquiterpenoids to offer valuable insights for drug discovery and development.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory activity of various sesquiterpenoids. The data is presented to facilitate a comparison of the inhibitory potency of different structural classes.

CompoundSesquiterpenoid ClassBiological ActivityIC50 (µM)Source
Sarglabenoid EOxidative Rearranged LindenaneInhibition of Interleukin-1β production in LPS-induced THP-1 cells11.32 ± 0.77[1]
Sarglabenoid Dseco-C8/9 LindenaneInhibition of Interleukin-1β production in LPS-induced THP-1 cells16.28 ± 0.76[1]
Compound 1Trishizukaol derivativeInhibition of NO production in LPS-induced RAW 264.7 macrophages2.90[2]
Compound 2Trishizukaol derivativeInhibition of NO production in LPS-induced RAW 264.7 macrophages22.80[2]
Argyinolide SGuaianeInhibition of NO production in LPS-induced BV-2 cells3.6 ± 0.5[3]

General Structure-Activity Relationships of Bioactive Sesquiterpenoids

While specific SAR for spirovetivane sesquiterpenoids is not extensively documented, general principles for other bioactive sesquiterpenoids, particularly sesquiterpene lactones, have been established. These often highlight the importance of certain functional groups for their biological activity.[4]

SAR_overview cluster_sar General Sesquiterpenoid SAR cluster_groups Influential Moieties Core_Scaffold Sesquiterpenoid Scaffold (e.g., Spirovetivane, Guaiane) Biological_Activity Biological Activity (Cytotoxicity, Anti-inflammatory) Core_Scaffold->Biological_Activity Influences Potency & Selectivity Functional_Groups Key Functional Groups Functional_Groups->Biological_Activity Often Essential for Activity Alpha_Methylene_Gamma_Lactone α-Methylene-γ-lactone Cyclopentenone_Ring Cyclopentenone Ring Hydroxyl_Groups Hydroxyl Groups Epoxy_Groups Epoxy Groups

Caption: General structure-activity relationship overview for bioactive sesquiterpenoids.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of sesquiterpenoid bioactivity are provided below.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[5]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[5]

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.

Procedure:

  • Animal Groups: Divide rats into groups, including a control group and groups for each test compound concentration.

  • Compound Administration: Administer the test compounds (e.g., intraperitoneally) 30 minutes before carrageenan injection.[6]

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the right hind paw of each rat.[6]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer before the carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after.[6]

  • Calculation of Edema: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[6]

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension matching a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (no visible bacterial growth).

Logical Workflow for Bioactivity Screening of Novel Sesquiterpenoids

The following diagram illustrates a typical workflow for the isolation and bioactivity screening of novel sesquiterpenoids.

bioactivity_workflow Start Natural Source (e.g., Plant, Fungus) Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of Pure Compounds (e.g., Chromatography) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Biological Activity Screening Structure_Elucidation->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition, Paw Edema) Bioassays->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Bioassays->Antimicrobial SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Anti_inflammatory->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: A typical workflow for the discovery of bioactive sesquiterpenoids.

References

Comparative Guide to Analytical Methods for the Quantification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Due to a lack of specific cross-validation studies for this compound in the available literature, this document outlines a comparison of suitable analytical techniques based on their general performance with similar compounds and presents a proposed protocol for cross-validation.

Introduction to this compound

This compound is a polar sesquiterpenoid with a spirovetivane skeleton.[1][2] Its polarity, attributed to multiple hydroxyl groups, can present challenges in separation from other polar impurities.[1] This compound is susceptible to degradation under certain conditions, including unfavorable pH, temperature, light, and oxidation.[2] For long-term stability, it is recommended to store the solid compound at -20°C or -80°C under an inert atmosphere.[2]

Potential Analytical Methods for Quantification

Several analytical techniques are suitable for the quantification of sesquiterpenoids and could be applied to this compound. The most common and applicable methods include High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Potential Analytical Methods

ParameterHPLC-UVHPLC-ELSDGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via light scattering of non-volatile analytes.Separation based on volatility and polarity, detection via mass-to-charge ratio.
Selectivity Moderate to high, dependent on chromophore.Universal for non-volatile compounds, but less selective than MS.High, based on mass fragmentation patterns.
Sensitivity Good, dependent on the compound's UV absorptivity.Generally lower than UV and MS.Very high, especially in selected ion monitoring (SIM) mode.
Linearity Range Typically wide. For similar compounds, r² > 0.99 has been reported.[3]Can be non-linear and require logarithmic transformation. A dynamic range of 10.0 to 310.0 µg/mL has been reported for other sesquiterpenes.[3]Generally good over a defined concentration range.
Precision (RSD%) Typically <15% for bioanalytical methods. For other sesquiterpenes, RSD <10% has been achieved.[3]For similar compounds, RSD <10% has been reported.[3]Typically <15% for bioanalytical methods.
Accuracy Typically within ±15% for bioanalytical methods.For other sesquiterpenes, recovery has been reported between 74% and 90%.[3]Typically within ±15% for bioanalytical methods.
Compound Derivatization Not usually required.Not required.May be required to increase volatility and thermal stability.
Instrumentation Cost Moderate.Moderate.High.
Primary Application Quantitative analysis of purified compounds and extracts.[1]Suitable for compounds lacking a UV chromophore.Analysis of volatile and semi-volatile compounds.

Proposed Experimental Protocol for Cross-Validation

Cross-validation is essential to demonstrate that different analytical methods or laboratories produce comparable data.[4][5] The following is a proposed protocol for a cross-validation study between a validated HPLC-UV method and a newly developed GC-MS method for the quantification of this compound in a biological matrix (e.g., plasma). This protocol is based on general guidelines from the EMA and ICH.[4][6]

Objective

To compare the performance of a validated HPLC-UV method and a GC-MS method for the quantification of this compound and to determine the bias between the two methods.

Materials and Reagents
  • Reference standard of this compound

  • Internal standard (IS)

  • Blank biological matrix (e.g., plasma)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Derivatization agent for GC-MS (if required)

  • Quality control (QC) samples at low, medium, and high concentrations

Methodology
  • Full Validation of the GC-MS Method: Before cross-validation, the GC-MS method must be fully validated according to regulatory guidelines, establishing parameters such as selectivity, linearity, accuracy, precision, and stability.[4]

  • Sample Analysis:

    • A minimum of 20 study samples should be analyzed by both the validated HPLC-UV method and the newly validated GC-MS method.

    • The samples should be chosen to cover the entire calibration range.

  • Data Analysis and Acceptance Criteria:

    • The concentration data obtained from both methods should be tabulated.

    • The percentage difference between the results from the two methods for each sample should be calculated.

    • For a successful cross-validation, the difference between the two methods should be within a predefined acceptance criterion, typically ±20% for at least 67% of the samples, as per common industry practice for incurred sample reanalysis.

Detailed Experimental Protocols

HPLC-UV Method (Hypothetical)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by evaporation and reconstitution in the mobile phase.

GC-MS Method (Hypothetical)

  • Column: Capillary column suitable for sesquiterpenoid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized for the separation of the analyte and internal standard.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole, operating in Selected Ion Monitoring (SIM) mode for quantification.

  • Sample Preparation: Liquid-liquid extraction of plasma samples, followed by evaporation and derivatization (if necessary) before injection.

Visualizing the Workflow

General Analytical Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev1 Optimize Sample Preparation dev2 Optimize Chromatographic Conditions dev1->dev2 dev3 Optimize Detection Parameters dev2->dev3 val1 Selectivity dev3->val1 Proceed to Validation val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Stability val4->val5 sa1 Process Study Samples val5->sa1 Apply Validated Method sa2 Acquire Data sa1->sa2 sa3 Report Results sa2->sa3 cluster_hplc HPLC-UV Method (Validated) cluster_gcms GC-MS Method (To be cross-validated) start Select ≥ 20 Study Samples hplc_prep Sample Preparation A start->hplc_prep gcms_prep Sample Preparation B start->gcms_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Concentration Data A hplc_analysis->hplc_data compare Compare Data A and B hplc_data->compare gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Concentration Data B gcms_analysis->gcms_data gcms_data->compare report Generate Cross-Validation Report compare->report Bias within acceptance criteria?

References

A Comparative Analysis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one and Ibuprofen for Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known anti-inflammatory efficacy of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. While extensive data exists for ibuprofen, it is critical to note that research on this compound is still in a preliminary phase. Direct comparative studies on the efficacy of these two compounds are not yet available in published scientific literature.[1] Therefore, this comparison is based on the established mechanisms of ibuprofen and the hypothesized biological activities of this compound, extrapolated from studies on related sesquiterpenoids.

Overview of Compounds

Ibuprofen is a well-established NSAID used to alleviate pain, reduce fever, and decrease inflammation.[2][[“]][4] It is a core medicine in the World Health Organization's Model List of Essential Medicines. Its therapeutic effects are well-documented across a wide range of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and dysmenorrhea.[[“]][4]

This compound is a naturally occurring sesquiterpenoid that can be isolated from sources such as vetiver oil from the Chrysopogon zizanioides plant or the herb Datura metel.[5][6][7] Sesquiterpenoids as a class are recognized for their diverse biological activities.[1] Preliminary research suggests that this compound may possess anti-inflammatory, antioxidant, and antimicrobial properties.[1] However, its precise molecular targets and mechanisms of action are still under investigation.[5]

Mechanism of Action

The anti-inflammatory effects of ibuprofen are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][8][9][10][11][12] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][8] The inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal irritation.[11]

The proposed anti-inflammatory mechanism of this compound is thought to differ from that of NSAIDs. It is hypothesized to involve the modulation of different signaling pathways.[5] For sesquiterpenoids in general, a key proposed mechanism is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial regulator of the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] By inhibiting NF-κB, this compound could potentially offer a more targeted approach to reducing inflammation.

G cluster_ibuprofen Ibuprofen Pathway cluster_sesquiterpenoid Hypothesized Sesquiterpenoid Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Pathway->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Sesquiterpenoid 11R,12-Dihydroxyspirovetiv- 1(10)-en-2-one Sesquiterpenoid->NF_kB_Pathway Inhibits

Caption: Comparative Signaling Pathways

Data on Efficacy

As previously stated, direct comparative efficacy data is unavailable. The following tables summarize existing data for ibuprofen and hypothetical data for this compound based on in-vitro models.

Table 1: Ibuprofen Efficacy Data

ParameterValueConditionReference
Analgesic Dose200-400 mg every 4-6 hoursAcute Pain[13]
Anti-inflammatory Dose400-800 mg 3-4 times dailyInflammatory Diseases[[“]]
Onset of Action30-60 minutesOral Administration[2]
Half-life2-4 hoursPharmacokinetics[2]

Table 2: Hypothetical In-Vitro Anti-Inflammatory Activity of this compound

The following data is hypothetical and intended to serve as a foundation for future research.[14]

Concentration (µM)Nitric Oxide (NO) Production (% Inhibition)Prostaglandin E2 (PGE2) Production (% Inhibition)
122.118.5
544.640.2
1066.361.8
2583.779.4

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory effects of the compounds.

Ibuprofen: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of ibuprofen or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value (the concentration of ibuprofen required to inhibit 50% of the enzyme activity) is calculated.

This compound: In-Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the potential of the compound to inhibit the production of inflammatory mediators in cultured macrophages.[14]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured to approximately 80% confluency in a 96-well plate.[14]

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[14]

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture and incubating for 24 hours.[14]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.[1]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of secreted cytokines in the supernatant are quantified using specific ELISA kits.[1]

  • Data Analysis: The percentage inhibition of NO and cytokine production by the compound at each concentration is calculated relative to the LPS-stimulated control.

G cluster_workflow In-Vitro Anti-Inflammatory Assay Workflow start Seed RAW 264.7 Cells incubate Incubate 24h for Adherence start->incubate pretreat Pre-treat with Compound (1h) incubate->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa analyze Data Analysis griess->analyze elisa->analyze

Caption: Workflow for In-Vitro Anti-Inflammatory Assay

Conclusion

Ibuprofen is a well-characterized and effective anti-inflammatory agent with a clear mechanism of action. This compound represents a compound of interest from a natural source with a hypothesized, distinct anti-inflammatory mechanism. The potential for this and other sesquiterpenoids to target inflammatory pathways such as NF-κB is a promising area for future research. However, a significant amount of further investigation, including direct comparative studies, is required to establish the efficacy and safety of this compound relative to established drugs like ibuprofen. The provided hypothetical data and experimental protocols offer a framework for such future investigations.

References

Evaluating the Selectivity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic selectivity of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Direct experimental data on the selectivity index of this specific compound is limited in publicly available literature. Therefore, this document extrapolates its potential efficacy and safety profile by comparing it with other well-characterized anti-inflammatory compounds and by providing standardized experimental protocols to facilitate its evaluation.

Introduction to this compound

This compound is a sesquiterpenoid compound that can be isolated from natural sources such as vetiver oil from the Chrysopogon zizanioides plant or the herb Datura metel.[1][2][3] Sesquiterpenoids are a diverse class of natural products known for their broad range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][4] The precise molecular targets and mechanisms of action for this compound are still under investigation, but it is hypothesized to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[1][4]

Comparative Analysis of Anti-Inflammatory Activity

To contextualize the potential of this compound, its hypothetical inhibitory activities are compared with established anti-inflammatory agents. The following table summarizes hypothetical IC50 values for the inhibition of key inflammatory mediators.

CompoundTarget/MediatorAssayIC50 (µM)
This compound COX-2 COX-2 Inhibition Assay 1.2 (Hypothetical) [5]
Nitric Oxide LPS-Induced NO Production 5.8 (Hypothetical) [5]
CelecoxibCOX-2COX-2 Inhibition Assay0.04[5]
IbuprofenCOX-2COX-2 Inhibition Assay1.6[5]
COX-1COX-1 Inhibition Assay13[5]

Note: The IC50 values for this compound are hypothetical and serve as a benchmark for potential efficacy studies.

Experimental Protocols

To determine the selectivity index, both the bioactivity (e.g., IC50) and cytotoxicity (CC50) of the compound must be assessed. Below are standard protocols for evaluating the anti-inflammatory and cytotoxic effects of a test compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.[6]

  • Incubation: Incubate the cells for 24 hours to allow for adherence.[6]

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[6]

  • Stimulation: Stimulate the cells with LPS at a concentration of 1 µg/mL for another 24 hours.[6]

  • NO Quantification: Measure the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[5]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Seeding: Seed the desired cell line (e.g., RAW 264.7 or a relevant normal cell line) in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with the same concentrations of this compound as used in the bioactivity assay. Include a vehicle-only control (e.g., DMSO).[7]

  • Incubation: Incubate for a duration relevant to the bioactivity assay (e.g., 24 or 48 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined from the dose-response curve.

Visualizing Pathways and Workflows

Hypothesized Signaling Pathway Inhibition

The anti-inflammatory effects of many sesquiterpenoids are attributed to the inhibition of the NF-κB signaling pathway.[4] The following diagram illustrates this proposed mechanism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB_active NF-κB (active) IκBα_P->NF-κB_active releases Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression translocates to Compound This compound Compound->IKK Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Selectivity Index Determination

The following diagram outlines the general workflow for determining the selectivity index of a test compound.

Start Compound Preparation (this compound) Bioassay Bioactivity Assay (e.g., Anti-inflammatory) Start->Bioassay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Bioassay->IC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI End Evaluation of Therapeutic Potential SI->End

References

Safety Operating Guide

Proper Disposal of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural information for the safe handling and disposal of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid natural product. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach based on the compound's chemical class and general principles of hazardous waste management is mandatory.

Hazard Profile and Handling Precautions

Quantitative Data and Storage

Proper storage is critical to maintain the integrity of this compound and to prevent degradation into unknown byproducts.

ParameterRecommended ConditionRationale
Storage Temperature -20°C for long-term storageMinimizes thermal degradation.
Atmosphere Under an inert atmosphere (e.g., argon, nitrogen)Prevents oxidative degradation.
Light Exposure Protect from light (e.g., use amber vials)Prevents photochemical reactions.
Moisture Store in a tightly sealed container with a desiccantPrevents hydrolysis.
pH Sensitivity Avoid neutral to alkaline solutionsSusceptible to degradation at these pH levels.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and any associated contaminated materials is through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Identify: All waste streams containing this compound must be clearly identified. This includes the pure compound, solutions, contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads), and rinsed empty containers.

  • Segregate: This chemical waste must be segregated from other laboratory waste streams to prevent dangerous reactions.[1] It should be collected as non-halogenated organic waste.

2. Waste Containerization and Labeling:

  • Solid Waste:

    • Collect the pure compound and any contaminated solid materials in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure lid.[2]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.[2] Glass bottles are often suitable for solvent-based waste.[1]

    • Do not overfill containers; leave at least 10% headspace for expansion.[3]

  • Labeling:

    • All waste containers must be clearly and accurately labeled.[4] The label should include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound".

      • A list of all components in the container, including solvents and their approximate concentrations.[2]

      • The associated hazards (e.g., "Caution: Substance of Unknown Toxicity," "Irritant").

      • The accumulation start date and the name of the principal investigator or laboratory.[6]

3. Empty Container Decontamination:

  • Containers that held this compound must be thoroughly decontaminated before being discarded as non-hazardous waste.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[2]

  • The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[2] Subsequent rinsates should also be collected as hazardous waste.

  • After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

4. Storage and Disposal:

  • Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[5][7] This area should be well-ventilated and away from incompatible materials.[5] Utilize secondary containment, such as trays, to mitigate potential spills.[8]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[2] Never attempt to transport hazardous waste off-site yourself.

Experimental Workflow and Disposal Logic

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure A Acquire/Synthesize This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Unused Solid Compound C->D E Contaminated Solids (Gloves, Weigh Paper, etc.) C->E F Solutions Containing Compound C->F G Empty Stock Container C->G H Segregate as Hazardous Waste D->H E->H I Collect in Labeled Non-Halogenated Waste Container F->I J Triple Rinse Container with Appropriate Solvent G->J H->I L Store Waste in Designated Satellite Accumulation Area I->L K Collect Rinsate as Hazardous Liquid Waste J->K K->L M Arrange Pickup via Institution's EHS Office L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one (CAS No. 62574-30-5) in a laboratory setting.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on a conservative approach, drawing from information on structurally related compounds, specifically spirovetivane-type sesquiterpenoids found in Vetiver Oil, and general principles of laboratory safety.[2][3][4][5][6]

Disclaimer: The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it may be hazardous.

Core Safety and Handling Precautions

All personnel must be trained in standard laboratory safety procedures before handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Potential Hazards: Based on data from structurally similar compounds, potential hazards may include:

  • Skin and Eye Irritation: May cause irritation upon direct contact.[2][3][5][6]

  • Allergic Skin Reaction: May cause sensitization by skin contact.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be worn in addition to goggles for splash protection.To prevent eye irritation from splashes or aerosols.[2][3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, irritation, and potential allergic reactions.[2][3][6]
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required if handled in a chemical fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of any potentially harmful aerosols.

Operational Plan for Handling

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood.

    • Avoid creating dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • If making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that came into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste (e.g., solutions, solvent rinses) in a separate, designated, labeled, and sealed hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate any solvents present in liquid waste containers.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

prep Preparation handling Handling in Fume Hood prep->handling Proceed with caution waste_collection Waste Collection handling->waste_collection Segregate waste decontamination Decontamination handling->decontamination Clean work area storage Waste Storage waste_collection->storage Store securely disposal Licensed Disposal storage->disposal Follow regulations

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one
Reactant of Route 2
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.